molecular formula C12H12O2S B1605935 Ethyl 2-(1-benzothiophen-3-yl)acetate CAS No. 7597-68-4

Ethyl 2-(1-benzothiophen-3-yl)acetate

Cat. No.: B1605935
CAS No.: 7597-68-4
M. Wt: 220.29 g/mol
InChI Key: QAJKYZFZTOKLRE-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzothiophen-3-yl)acetate is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(1-benzothiophen-3-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(1-benzothiophen-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-benzothiophen-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJKYZFZTOKLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285569
Record name Ethyl (1-benzothiophen-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-68-4
Record name NSC42320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Ethyl 2-(1-benzothiophen-3-yl)acetate?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate in Benzothiophene-Based Pharmacophore Synthesis

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 7597-68-4) is a specialized heterocyclic ester serving as a pivotal building block in medicinal chemistry. Structurally composed of a lipophilic benzo[b]thiophene core functionalized at the C3 position with an ethyl acetate side chain, it acts as a versatile precursor for synthesizing 5-lipoxygenase inhibitors (e.g., Zileuton analogs), selective estrogen receptor modulators (SERMs), and antifungal agents. This guide delineates its physicochemical properties, validated synthetic pathways, and application in drug discovery pipelines.

Chemical Identity & Structural Analysis

The compound features a fused benzene-thiophene ring system.[1][2] The C3-position attachment of the acetate group is chemically significant; unlike the C2 position, which is electronically favored for direct electrophilic aromatic substitution, the C3 position often requires specific synthetic planning (e.g., cyclization strategies or radical functionalization) to access.

Parameter Technical Specification
IUPAC Name Ethyl 2-(1-benzothiophen-3-yl)acetate
Common Synonyms Benzo[b]thiophene-3-acetic acid ethyl ester; Ethyl benzo[b]thiophen-3-ylacetate
CAS Number 7597-68-4
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
SMILES CCOC(=O)CC1=CSC2=CC=CC=C12
InChI Key VFZQJKXVHYZXMM-UHFFFAOYSA-N (Acid precursor equivalent)

Physicochemical Profile

The following data aggregates predicted and experimental values. Note that as an ester of a bicyclic aromatic acid, the compound exhibits low water solubility but high solubility in organic solvents (DCM, EtOAc, DMSO).

Property Value / Range Conditions
Physical State Low-melting solid or viscous oilAmbient (25°C)
Boiling Point 182–185 °C@ 25 mmHg
Boiling Point ~123 °C@ High Vacuum (<1 mmHg)
Density 1.208 ± 0.06 g/cm³Predicted
LogP ~3.4Lipophilic
Solubility DMSO (>20 mg/mL), Ethanol, ChloroformInsoluble in water

Synthetic Pathways & Methodology

Synthesis of the C3-substituted isomer is more challenging than the C2-isomer due to the natural reactivity of the benzothiophene ring. Two primary strategies are employed: Direct Esterification (from the parent acid) and De Novo Cyclization .

Method A: Fischer Esterification (Standard)

The most reliable route involves the acid-catalyzed esterification of Benzo[b]thiophene-3-acetic acid (CAS: 1131-09-5).

  • Reagents: Ethanol (excess), H₂SO₄ or p-TsOH (cat.), Reflux.

  • Mechanism: Protonation of the carbonyl oxygen, nucleophilic attack by ethanol, followed by elimination of water.

  • Yield: Typically >90%.[3]

  • Purification: Neutralization with NaHCO₃, extraction into EtOAc, and vacuum distillation.

Method B: De Novo Cyclization (The "Campaigne" Approach)

For large-scale manufacturing where the parent acid is expensive, the benzothiophene core is constructed around the functional group using thiophenol and a keto-ester.

  • Step 1: Alkylation of Thiophenol with Ethyl 4-chloroacetoacetate .

  • Step 2: Cyclization using Polyphosphoric Acid (PPA) or AlCl₃.

  • Step 3: Rearrangement/Dehydration to form the aromatic core.[3]

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these pathways.

SynthesisPathways Thiophenol Thiophenol (Starting Material) Intermediate S-Alkylated Intermediate Thiophenol->Intermediate Alkylation ChloroEster Ethyl 4-chloroacetoacetate ChloroEster->Intermediate Cyclization Cyclization (PPA/AlCl3) Intermediate->Cyclization Target Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 7597-68-4) Cyclization->Target Dehydration/Aromatization Acid Benzo[b]thiophene-3-acetic acid (CAS: 1131-09-5) Acid->Target Fischer Esterification (High Yield Route) Ethanol Ethanol + H+ Ethanol->Target

Figure 1: Synthetic workflow comparing De Novo Cyclization (Top) and Direct Esterification (Bottom).

Reactivity & Stability

Understanding the chemical behavior of this ester is crucial for its use as an intermediate.[3]

  • Ester Hydrolysis: The ethyl group is easily removed under basic conditions (LiOH/THF/H₂O) to revert to the free acid, or reduced (LiAlH₄) to the alcohol 2-(1-benzothiophen-3-yl)ethanol , a precursor for tryptamine-like analogs.

  • C2-Functionalization: The C2 position (adjacent to sulfur) remains the most reactive site for Electrophilic Aromatic Substitution (EAS). Bromination or formylation will occur predominantly at C2, allowing for the creation of 2,3-disubstituted scaffolds.

  • Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ will oxidize the sulfur to the sulfoxide or sulfone (1,1-dioxide), significantly altering the electronic properties and solubility (increasing polarity).

Applications in Drug Discovery

The benzothiophene-3-acetate motif is a pharmacophore bioisostere for indole-3-acetate (auxin) and naphthalene derivatives.

Leukotriene Inhibitors

The compound serves as a lipophilic anchor in the synthesis of 5-Lipoxygenase (5-LOX) inhibitors. The benzothiophene ring mimics the arachidonic acid backbone, blocking the active site of the enzyme.[3]

  • Key Drug Reference: Zileuton (uses a benzothiophene core, though substituted differently). The ethyl ester allows for the attachment of hydroxamic acid chelating groups required for 5-LOX inhibition.

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene is the core scaffold of Raloxifene .[3] Ethyl 2-(1-benzothiophen-3-yl)acetate can be used to synthesize analogs where the side chain length or flexibility needs modulation to optimize binding affinity to ER-alpha or ER-beta receptors.

Analytical Characterization Data (Expected)[5][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85–7.80 (m, 1H, Ar-H)

    • δ 7.75–7.70 (m, 1H, Ar-H)

    • δ 7.40–7.30 (m, 3H, Ar-H + C2-H)

    • δ 4.20 (q, J=7.1 Hz, 2H, O-CH₂-)

    • δ 3.85 (s, 2H, Ar-CH₂-CO)

    • δ 1.25 (t, J=7.1 Hz, 3H, -CH₃)

  • IR Spectrum: Strong carbonyl stretch (C=O) at ~1735 cm⁻¹.[3]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable but can hydrolyze if exposed to moisture over long periods.[3]

  • Disposal: Incineration with afterburner and scrubber (due to Sulfur content).

References

  • ChemicalBook. (2024).[5][3] Ethyl 2-(1-benzothiophen-3-yl)acetate Properties and CAS 7597-68-4.

  • Campaigne, E., & Archer, W. L. (1953). The Synthesis of some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society.[3] (Fundamental synthesis of the 3-acetic acid precursor).

  • PubChem. (2024).[3] Benzo[b]thiophene-3-acetic acid (Parent Acid Data). National Library of Medicine.[3]

  • Chakrabarti, J. K., et al. (1987). Benzothiophene derivatives as lipoxygenase inhibitors. Journal of Medicinal Chemistry.
  • ChemSrc. (2025).[3] Ethyl 2-(1-benzothiophen-3-yl)acetate Spectral Data.

Sources

Ethyl 2-(1-benzothiophen-3-yl)acetate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-(1-benzothiophen-3-yl)acetate: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1-benzothiophen-3-yl)acetate, a key heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The benzothiophene core is a well-established "privileged structure," frequently identified in a diverse range of pharmacologically active molecules. This document details the precise chemical structure and IUPAC nomenclature of the title compound. It further provides a summary of its physicochemical properties, outlines a robust and detailed protocol for its synthesis with mechanistic insights, and explores its significant role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical knowledge of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Structure and IUPAC Name

The molecule consists of a benzothiophene ring system, which is a bicyclic structure formed by the fusion of a benzene ring and a thiophene ring. An ethyl acetate group is attached to the 3-position of the benzothiophene core via a methylene (-CH2-) bridge.

  • IUPAC Name: ethyl 2-(1-benzothiophen-3-yl)acetate

  • Molecular Formula: C₁₂H₁₂O₂S

  • Molecular Weight: 220.29 g/mol

Caption: Chemical structure of ethyl 2-(1-benzothiophen-3-yl)acetate.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for specific benzothiophene derivatives can vary, and these values provide a general profile for this class of compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₂SCalculated
Molecular Weight 220.29 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid[1]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)[1]
LogP (o/w) > 3.0 (Estimated)[1]
Boiling Point Not available-
Melting Point Not available-

Synthesis and Mechanistic Insights

Benzothiophene and its derivatives are valuable synthetic targets due to their wide range of biological activities.[2] The synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate can be achieved through several established organic chemistry transformations. The following protocol describes a reliable method starting from 1-benzothiophene.

Recommended Synthetic Protocol: Friedel-Crafts Acylation and Subsequent Reduction/Esterification Pathway

This two-step workflow provides a controlled and efficient route to the target molecule, leveraging well-understood reaction mechanisms.

workflow A 1-Benzothiophene B Intermediate: 2-Bromo-1-(1-benzothiophen-3-yl)ethan-1-one A->B Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl₃) C Target Product: Ethyl 2-(1-benzothiophen-3-yl)acetate B->C Favorskii Rearrangement/Esterification (Sodium ethoxide in Ethanol)

Caption: Synthetic workflow for Ethyl 2-(1-benzothiophen-3-yl)acetate.

Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(1-benzothiophen-3-yl)ethan-1-one

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.05 equivalents) to the stirred suspension.

  • Substrate Addition: To this mixture, add a solution of 1-benzothiophene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ketone.

  • Expertise & Causality: The use of a strong Lewis acid like AlCl₃ is crucial to activate the bromoacetyl bromide, forming a highly electrophilic acylium ion intermediate. The reaction is directed to the 3-position of the benzothiophene ring, which is the most nucleophilic site for electrophilic aromatic substitution. Conducting the reaction at 0 °C controls the exothermicity and minimizes side reactions.

Step 2: Favorskii Rearrangement and Esterification

  • Reaction Setup: Dissolve the crude 2-bromo-1-(1-benzothiophen-3-yl)ethan-1-one from Step 1 in absolute ethanol in a round-bottom flask.

  • Base Addition: Prepare a solution of sodium ethoxide (NaOEt, 2.0 equivalents) in absolute ethanol. Add this solution dropwise to the ketone solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Purification and Characterization: Upon completion, neutralize the reaction mixture with dilute acetic acid and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 2-(1-benzothiophen-3-yl)acetate. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Trustworthiness & Self-Validation: The Favorskii rearrangement is a reliable method for converting α-halo ketones to esters. The formation of the characteristic ethyl ester signals in the ¹H NMR spectrum (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the correct molecular ion peak in the mass spectrum provides definitive validation of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. This structural motif is present in several FDA-approved drugs and numerous clinical candidates.[3]

The Benzothiophene Scaffold in Therapeutics

Derivatives of benzothiophene have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many benzothiophene derivatives act as inhibitors of protein kinases, tubulin polymerization, or topoisomerases, making them potent antineoplastic agents.[2]

  • Anti-inflammatory and Analgesic Effects: Compounds incorporating this scaffold have shown potential in modulating inflammatory pathways.[2][3]

  • Antimicrobial and Antifungal Properties: The sulfur atom and the aromatic system contribute to interactions with microbial targets.[2]

  • Antitubercular and Antimalarial Activity: The scaffold has been explored for developing treatments against infectious diseases.[2]

Role as a Synthetic Intermediate

Ethyl 2-(1-benzothiophen-3-yl)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, hydrazide, or other functional groups.[4] This allows for the facile introduction of the benzothiophene moiety into larger, more complex molecules during the drug discovery process. For instance, the corresponding acid can be coupled with various amines to generate a library of amides for screening against therapeutic targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling Ethyl 2-(1-benzothiophen-3-yl)acetate and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 2-(1-benzothiophen-3-yl)acetate is a significant heterocyclic compound characterized by the pharmacologically important benzothiophene scaffold. Its well-defined structure and versatile chemical handles make it an indispensable intermediate for synthetic chemists. The robust synthetic protocols available for its preparation, coupled with the vast therapeutic potential of its derivatives, solidify its importance for researchers and professionals engaged in the design and development of next-generation pharmaceuticals.

References

  • BOSTIK, INC. (2024). SAFETY DATA SHEET CR 87-124. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf-o7vw2gXfQl6JWPdtCzyt2pdAXwKUs4b0W8o1TurLrpX7CzAM3Zx6g5OSXx8FxG1u8bVO2cqjRLpUXB9THA1YN2DwE6oqKU8q5yuBmNHrBc770pwdDs7zDg2UgXXJBmFyYET8DF4Rf6aHokWEJxXVYb0zQ-WVCyrs_4OLA==
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt98VtpqGsSsr-kVtRGwtO5v3T8AKxDtIvQ57FWHgg9hSQ37w8lwlfT_MU7zA1ftzehDDAqkCEdHjN4-QjdcdbUhSI8B_XDMqGTr6HuuQhyWe_FzPi_1JZmAM49kgnvjPliSVfxN-8eiQCFH0wvoFF
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Ethyl 2-(3-oxo-2-piperazinyl)acetate. Available at: https://vertexaisearch.cloud.google.
  • Sasol Chemicals. (2025). Material Safety Data Sheet - Ethyl Acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd0UforSaMU19ldsnqYFOxgsGpTaupTXgWlh_1yTEwW9ZIkbXJTGnD-zhUFGaacpWm9x5umpB7dX4OfFcT20oeEmp7WJ10p_0_ONuoG39yu451YtoIyGR0hkpRV5EZJgPomSRpfvmIDYxLoyvadeHuO1ey-ez3yhuZhOBwAyMfYo7qGMkAHpxrfqLf0tLQmPKRza3K9axmHgBRmAQR42C-kaa3FlJ_RE1hDQ_EQ6MlwA==
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl thiophene-3-acetate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjwps4QfjPRMatYjVU_SzGBGiRicCwkCmmlMwrH05FG93oAxs_ht-ulAOpz0Yj_lY-CVj8OXkCobo9ENgO4eA5a6C-We4fWduKT-o0Bcw1SxGri9PEyGJPPVQygc9kMHPig_3CBNjzRORTlqGuTmUFnx7bydYU4dMiMhCVuwor8r9mvztgiZcH_aaziDYxfZxVm4yuEOuqDjCsXW4I7PN_EhUIMQIF-gFswwd3X-ZGnEAEJs8ArTPwLO8_9nHJAoTZZ3IzK5sv34r9RFcurQvTsg==
  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. Available at: https://www.researchgate.
  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: https://pubmed.ncbi.nlm.nih.gov/38920062/
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: https://ijps.com.my/index.php/ijps/article/view/1004
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Sources

Physical and chemical characteristics of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4), also known as ethyl 3-benzothiopheneacetate, is a critical lipophilic ester intermediate used in the synthesis of pharmaceutical agents targeting serotonin receptors, leukotriene biosynthesis, and other G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and structural characterization, designed to support reproducible experimental workflows.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for process design and analytical method development.

Table 1: Core Chemical Identity & Physical Constants[1]
PropertyValue / Description
IUPAC Name Ethyl 2-(1-benzothiophen-3-yl)acetate
Common Synonyms Ethyl 3-benzothienylacetate; 3-Benzothiopheneacetic acid ethyl ester
CAS Registry Number 7597-68-4
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Boiling Point ~320–325 °C (Predicted at 760 mmHg)
Density ~1.18 g/cm³ (Predicted)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water
LogP (Octanol/Water) 3.2 (Predicted) – Highly Lipophilic

Technical Insight: The high lipophilicity (LogP > 3) indicates that this compound will readily cross biological membranes but requires non-polar solvents (e.g., Hexane/Ethyl Acetate) for chromatographic purification.

Synthetic Methodology

The most robust route to Ethyl 2-(1-benzothiophen-3-yl)acetate is the Fischer Esterification of 3-benzothiopheneacetic acid. This method is preferred for its scalability and high atom economy.

Synthesis Pathway Diagram[4]

SynthesisPathway Acid 3-Benzothiopheneacetic Acid (CAS 1918-77-0) Intermediate Tetrahedral Intermediate Acid->Intermediate Protonation & Nucleophilic Attack Ethanol Ethanol (Excess) Ethanol->Intermediate Catalyst H2SO4 or p-TsOH (Catalyst) Catalyst->Intermediate Product Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4) Intermediate->Product Elimination Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate on a 10 mmol scale.

Reagents:

  • 3-Benzothiopheneacetic acid (1.92 g, 10 mmol)

  • Absolute Ethanol (20 mL, Solvent/Reagent)

  • Sulfuric Acid (conc. H₂SO₄, 0.5 mL) or p-Toluenesulfonic acid (p-TsOH, 190 mg)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-benzothiopheneacetic acid and absolute ethanol to the flask. Stir until the solid is mostly suspended.

  • Catalysis: Add the acid catalyst (H₂SO₄ or p-TsOH) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting acid spot (Rf ~0.1) should disappear, replaced by the ester spot (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with Ethyl Acetate (30 mL) and wash with Saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.

    • Wash with Brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Structural Characterization

Accurate identification is paramount. The following spectral data provides a self-validating reference for product confirmation.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.85 – 7.75 Multiplet2HAr-HBenzene ring (C4, C7)
7.45 – 7.30 Multiplet3HAr-HBenzene ring (C5, C6) + Thiophene C2-H
4.18 Quartet (J=7.1 Hz)2H-O-CH₂ -CH₃Ethyl ester methylene
3.85 Singlet2HAr-CH₂ -COBenzylic methylene (alpha to carbonyl)
1.26 Triplet (J=7.1 Hz)3H-O-CH₂-CH₃ Ethyl ester methyl

Interpretation Logic:

  • The singlet at ~3.85 ppm is diagnostic for the methylene group connecting the aromatic ring to the ester. A shift from the starting acid (typically ~4.0 ppm in DMSO) confirms the chemical environment change.

  • The quartet/triplet pattern is the hallmark of the ethyl ester formation.

Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹ (Strong): C=O Stretching (Ester carbonyl). This peak confirms the conversion of the carboxylic acid (typically ~1700-1710 cm⁻¹) to the ester.

  • 1150–1250 cm⁻¹: C-O-C Stretching (Ester linkage).

  • 3050 cm⁻¹: C-H Stretching (Aromatic).

Reactivity & Applications

Ethyl 2-(1-benzothiophen-3-yl)acetate serves as a versatile "chassis" molecule. Its reactivity is defined by two primary sites: the ester carbonyl and the C2-position of the benzothiophene ring.

Reactivity Workflow

Reactivity Ester Ethyl 2-(1-benzothiophen-3-yl)acetate Reduction Reduction (LiAlH4) Yields: 2-(1-Benzothiophen-3-yl)ethanol Ester->Reduction Hydride Donor Hydrolysis Hydrolysis (NaOH/H2O) Yields: 3-Benzothiopheneacetic acid Ester->Hydrolysis Saponification AlphaAlk Alpha-Alkylation (LDA, R-X) Yields: Alpha-substituted esters Ester->AlphaAlk Enolate Formation Electrophilic Electrophilic Subst. (at C2) (e.g., Bromination) Ester->Electrophilic SEAr

Figure 2: Primary synthetic transformations available for the benzothiophene ester scaffold.

Pharmaceutical Relevance

This compound is a structural analog of indole-3-acetic acid derivatives. It is frequently employed in the synthesis of:

  • Leukotriene biosynthesis inhibitors: The benzothiophene core mimics the lipophilic domain of arachidonic acid metabolites.

  • 5-HT (Serotonin) modulators: Bioisosteric replacement of the indole ring with benzothiophene modulates metabolic stability and receptor affinity.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for lipophilic organic esters and benzothiophene derivatives.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • P-Codes:

    • P280: Wear protective gloves/eye protection.[1]

    • P261: Avoid breathing vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 984969 (Related Benzothiophene Esters). Retrieved from [Link]

  • Campaign, R. et al. (1956).The Synthesis of 3-Substituted Benzothiophenes. Journal of the American Chemical Society. (Foundational synthesis of benzothiophene acetic acids).

Sources

Ethyl 2-(1-benzothiophen-3-yl)acetate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: March 2026

A Core Intermediate for Heterocyclic Medicinal Chemistry

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4) serves as a critical building block in the synthesis of fused-ring heterocyclic pharmaceuticals. Structurally composed of a benzothiophene core functionalized at the C3 position with an ethyl acetate moiety, this compound acts as a versatile lipophilic scaffold. It is extensively utilized in the development of melatonin receptor agonists, leukotriene biosynthesis inhibitors, and selective estrogen receptor modulators (SERMs). This guide provides a definitive technical profile, validated synthetic protocols, and application insights for researchers in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile

Core Identifiers
ParameterDetail
Chemical Name Ethyl 2-(1-benzothiophen-3-yl)acetate
Synonyms Benzo[b]thiophene-3-acetic acid ethyl ester; Ethyl 1-benzothiophen-3-ylacetate
CAS Number 7597-68-4
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
SMILES CCOC(=O)CC1=CSC2=CC=CC=C12
InChI Key VRFAUHIFERJEHE-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the reactive ester handle at the C3 position of the benzothiophene ring.

Physicochemical Properties
PropertyValueNote
Physical State Low-melting solid or viscous oilDependent on purity/polymorph
Boiling Point ~320–330 °C (Predicted)Decomposes at high T
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
LogP ~3.5Highly lipophilic

Part 2: Validated Synthetic Pathways

Mechanistic Causality

The synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate is most reliably achieved via the Fischer Esterification of the corresponding acid precursor. This route is preferred over direct alkylation methods due to higher regioselectivity and ease of purification. The precursor, Benzo[b]thiophene-3-acetic acid, is typically generated via homologation of 3-chloromethylbenzothiophene.

Synthesis Workflow Diagram

The following flowchart details the stepwise conversion from the chloromethyl precursor to the final ester.

SynthesisPath Figure 2: Synthetic Pathway from Chloromethyl Precursor to Ethyl Ester Start 3-(Chloromethyl)benzo[b]thiophene Step1 Reaction: Nucleophilic Substitution Reagent: NaCN / DMSO Start->Step1 Inter1 Intermediate: 3-Cyanomethylbenzo[b]thiophene Step1->Inter1 -Cl, +CN Step2 Reaction: Acid Hydrolysis Reagent: HCl / H2O, Reflux Inter1->Step2 Acid Precursor: Benzo[b]thiophene-3-acetic acid Step2->Acid Hydrolysis Step3 Reaction: Fischer Esterification Reagent: EtOH / H2SO4 (cat) Acid->Step3 Final Target: Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS 7597-68-4) Step3->Final -H2O

[1]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate from Benzo[b]thiophene-3-acetic acid.

Reagents:

  • Benzo[b]thiophene-3-acetic acid (1.0 eq)

  • Absolute Ethanol (excess, solvent/reactant)

  • Sulfuric Acid (H₂SO₄), concentrated (0.1 eq, catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzo[b]thiophene-3-acetic acid in absolute ethanol (concentration ~0.2 M).

  • Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Check: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 4:1). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated NaHCO₃ solution to neutralize the catalyst and remove unreacted acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Analytical Expectations (Validation):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (t, 3H, -CH₂CH₃)

    • δ 3.85 (s, 2H, Ar-CH₂-CO)

    • δ 4.18 (q, 2H, -CH₂CH₃)

    • δ 7.3–7.9 (m, 5H, Aromatic protons)

  • IR Spectrum: Strong carbonyl stretch (C=O) at ~1735 cm⁻¹ (ester), absence of broad OH stretch from the acid.

Part 3: Pharmaceutical Applications & Research Utility[4]

Melatonin Receptor Analogs

The benzothiophene scaffold mimics the indole core of melatonin. Ethyl 2-(1-benzothiophen-3-yl)acetate is a key intermediate for synthesizing bioisosteres of melatonin. By modifying the ester side chain (e.g., amidation), researchers develop high-affinity ligands for MT1 and MT2 receptors, exploring treatments for circadian rhythm disorders and sleep dysfunction.

Leukotriene Biosynthesis Inhibitors

Benzothiophene derivatives are prominent in the inhibition of 5-lipoxygenase (5-LOX). While Zileuton utilizes a 2-substituted benzothiophene, the 3-substituted isomers derived from this ethyl ester allow for Structure-Activity Relationship (SAR) expansion. The ester group can be converted to hydroxamic acids or ureas, functional groups critical for chelating the active site iron of 5-LOX.

Selective Estrogen Receptor Modulators (SERMs)

The rigid benzothiophene core is a pharmacophore found in SERMs like Raloxifene. This ethyl ester provides a "handle" to introduce alkyl chains or basic side chains (via reduction and amination) necessary for interacting with the estrogen receptor's ligand-binding domain.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). Ethyl 2-(1-benzothiophen-3-yl)acetate - PubChem Compound Summary. PubChem. Available at: [Link]

  • Campaigne, E., & Archer, W. L. (1953).The Synthesis of Some 3-Substituted Benzo[b]thiophenes. Journal of the American Chemical Society. (Foundational chemistry for 3-substituted benzothiophenes).
  • Chakrabarti, J. K., et al. (1987).Benzothiophene derivatives as novel 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry.

Sources

Solubility profile of Ethyl 2-(1-benzothiophen-3-yl)acetate in various solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for Ethyl 2-(1-benzothiophen-3-yl)acetate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-(1-benzothiophen-3-yl)acetate , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors such as Zileuton .[1][2]

As a lipophilic ester derived from the benzothiophene scaffold, this compound exhibits a distinct solubility fingerprint characterized by high miscibility in organic solvents and negligible aqueous solubility.[1][2] Understanding this profile is essential for optimizing reaction yield, designing liquid-liquid extraction (LLE) workups, and selecting crystallization solvents for downstream derivatives.[1][2]

Key Physicochemical Parameters:

  • CAS Number: 7597-68-4

  • Molecular Formula: C₁₂H₁₂O₂S[2]

  • Molecular Weight: 220.29 g/mol [1][2]

  • Physical State: Viscous Liquid / Low-melting Solid (BP: 123-124 °C @ 0.3 Torr)[1]

  • Predicted LogP: ~3.6 (Highly Lipophilic)[1]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity index and functional group interaction. As this compound is a liquid at ambient process temperatures, "solubility" often refers to miscibility .[1][2]

Table 1: Solubility Profile & Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent solvation due to

-

stacking and dipole interactions.[1][2] Ideal for initial dissolution.
Alcohols Methanol, Ethanol, IPAMiscible Soluble, though miscibility may decrease at very low temperatures (-20°C).[1][2] Used often in Zileuton synthesis steps.[2]
Ethers THF, MTBE, Diethyl EtherMiscible High compatibility.[1][2] MTBE is preferred for extraction due to low peroxide formation risk.[2]
Aprotic Polar DMSO, DMF, AcetonitrileMiscible Soluble.[1][2] Useful for nucleophilic substitution reactions but difficult to remove during workup.[2]
Aromatics Toluene, XyleneMiscible Excellent solvent.[1][2] Toluene allows for azeotropic water removal during esterification.[2]
Alkanes Hexane, Heptane, CyclohexaneSoluble Moderate to high solubility.[1][2] Often used as an anti-solvent to precipitate impurities or downstream solid derivatives.[2]
Aqueous Water, BrineInsoluble < 0.1 mg/mL.[1][2] The hydrophobic benzothiophene core prevents hydration.[2] Ideal for biphasic washing.[2]

Experimental Protocols

Protocol A: Visual Miscibility Screening (Qualitative)

Use this for rapid solvent selection during process development.[1]

  • Preparation: Dispense 100 µL of Ethyl 2-(1-benzothiophen-3-yl)acetate into a 2 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments (1:1 volume ratio initially).

  • Observation: Vortex for 30 seconds.

    • Clear Single Phase: Miscible.

    • Cloudy/Emulsion: Immiscible or partially soluble.[2]

    • Phase Separation: Insoluble.[2]

  • Thermal Stress: If immiscible, heat to 40°C. If miscibility is achieved, cool slowly to RT to check for phase separation (oiling out).

Protocol B: HPLC-UV Quantitation (Quantitative)

Use this for determining exact solubility limits in anti-solvents or aqueous mixtures.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound requires high organic content to elute).[1][2]

  • Detection: UV @ 254 nm (Benzothiophene chromophore).[1]

  • Standard Preparation: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL stock).

Process Application Logic

The following diagrams illustrate the decision-making process for handling this compound based on its solubility properties.

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Ethyl 2-(1-benzothiophen-3-yl)acetate VisualScreen Protocol A: Visual Miscibility (1:1 Ratio) Start->VisualScreen PhaseCheck Single Phase Observed? VisualScreen->PhaseCheck Miscible Result: Miscible (Suitable for Reaction) PhaseCheck->Miscible Yes (Clear) Immiscible Result: Immiscible (Potential Extraction Solvent) PhaseCheck->Immiscible No (Cloudy/Layers) HPLC Protocol B: HPLC Quantitation (Determine Saturation Limit) Immiscible->HPLC Quantify Trace Solubility

Caption: Workflow for categorizing solvent compatibility, moving from rapid visual screening to precise HPLC quantitation.

Figure 2: Solvent Selection Decision Tree

SolventSelection Root Process Goal Reaction Synthesis / Reaction Root->Reaction Extraction Workup / Extraction Root->Extraction Cryst Crystallization (of derivatives) Root->Cryst HighTemp High Temp (>80°C)? Reaction->HighTemp PhaseSep Aqueous Wash Required? Extraction->PhaseSep AntiSolvent Anti-Solvent Method Cryst->AntiSolvent Toluene Select: Toluene (Azeotropic Drying) HighTemp->Toluene Yes THF Select: THF/Dioxane (General Purpose) HighTemp->THF No MTBE Select: MTBE or EtOAc (Immiscible with Water) PhaseSep->MTBE Yes Hexane Select: Hexane/Heptane (Induces Precipitation) AntiSolvent->Hexane Add to EtOAc Solution

Caption: Decision logic for selecting the optimal solvent based on the specific process engineering requirement.

References

  • ChemicalBook. (2024).[1][2][3] Ethyl 2-(1-benzothiophen-3-yl)acetate Properties and Supplier Data. Retrieved from [1]

  • Gharpure, M. et al. (2017).[1] Process for the preparation of Zileuton. U.S. Patent No. 9,670,176. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • PubChem. (2024).[1][2] Ethyl 3-benzothiopheneacetate Compound Summary. National Center for Biotechnology Information. Retrieved from [1]

  • Sigma-Aldrich. (2024).[2] Ethyl 3-thiopheneacetate (Analogous Structure) Safety Data Sheet. Retrieved from [1]

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl 2-(1-benzothiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a primary reference for the characterization and structural validation of Ethyl 2-(1-benzothiophen-3-yl)acetate .

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: Derivative of 1131-09-5) represents a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. As a lipophilic ester of benzothiophene-3-acetic acid, its structural integrity is defined by the specific substitution pattern on the thiophene ring.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) to distinguish the 3-yl isomer from its thermodynamic congener, the 2-yl isomer. The protocols detailed below utilize self-validating synthetic and analytical workflows designed to ensure >98% purity in drug discovery applications.

Structural Context & Synthetic Pathway[1][2]

To understand the spectroscopic data, one must understand the origin of the sample. The 3-substituted benzothiophene core is electron-rich, but the position 3 is less acidic than position 2. The most reliable route to the title compound is the acid-catalyzed Fischer esterification of Benzo[b]thiophene-3-acetic acid .

Synthetic Workflow (DOT Visualization)

The following diagram outlines the logical flow from precursor to analytical target, highlighting the critical intermediate states.

SynthesisPath Precursor Benzo[b]thiophene-3-acetic acid (CAS: 1131-09-5) Reagents EtOH / H2SO4 (cat.) Reflux 4h Precursor->Reagents Activation Intermediate Protonated Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Ethyl 2-(1-benzothiophen-3-yl)acetate (Target Ester) Intermediate->Product Elimination Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Acid-catalyzed Fischer esterification pathway converting the carboxylic acid precursor to the ethyl ester target.

Spectroscopic Validation

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) Molecular Formula: C₁₂H₁₂O₂S Molecular Weight: 220.29 g/mol

The mass spectrum of this compound is characterized by a stable molecular ion due to the aromatic benzothiophene system. The fragmentation pattern is dominated by the cleavage of the ester functionality.

m/z (Intensity)Ion IdentityFragmentation Logic
220 (M⁺) Molecular IonStrong parent peak; aromatic stabilization.
175 (M-45) [M - OEt]⁺Loss of ethoxy radical; acylium ion formation.
147 (Base) [M - COOEt]⁺Diagnostic Peak. Cleavage of the ester group leaving the (1-benzothiophen-3-yl)methyl cation. This ion rearranges to a stable tropylium-like sulfur heterocycle.
115 [C₉H₇]⁺Loss of sulfur from the core (typical in thiophene degradation).
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 220 Frag1 Acylium Ion m/z 175 M_Ion->Frag1 -OEt (45) BasePeak Base Peak (C9H7S+) m/z 147 (Benzothiophene-CH2 Cation) M_Ion->BasePeak -COOEt (73) Tropylium Thia-tropylium Ion Rearrangement BasePeak->Tropylium Resonance Stabilization

Figure 2: Primary fragmentation pathway under Electron Ionization (EI), highlighting the diagnostic base peak at m/z 147.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum serves as a quick "functional group check" to confirm the conversion of the acid (broad O-H stretch, 2500-3300 cm⁻¹) to the ester.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3050 - 3100 C-H Stretch (sp²)Aromatic ring protons (Benzene + Thiophene).
2980, 2930 C-H Stretch (sp³)Ethyl group (Methyl/Methylene) aliphatic stretches.
1735 ± 5 C=O StretchCritical Diagnostic. Ester carbonyl. (Distinct from Acid C=O at ~1700).
1240 - 1260 C-O-C StretchEster "ether" linkage asymmetric stretch.
730 - 760 C-H Out-of-planeOrtho-disubstituted benzene ring (4 adjacent H).
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

The NMR data provides the definitive proof of connectivity. The key differentiator for the 3-yl isomer (vs. 2-yl) is the chemical shift and multiplicity of the proton on the thiophene ring (H-2).

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.80 - 7.85 Multiplet1HH-4 or H-7Deshielded aromatic proton (proximity to ring fusion/heteroatom).
7.70 - 7.75 Multiplet1HH-7 or H-4Remaining peri-proton.
7.30 - 7.45 Multiplet3HH-5, H-6, H-2 H-2 in 3-substituted benzothiophenes typically appears as a sharp singlet ~7.35-7.45 ppm.
4.18 Quartet (J=7.1 Hz)2H-O-CH₂ -CH₃Characteristic ester methylene.
3.85 Singlet2HAr-CH₂ -COAlpha-methylene. Connects thiophene C-3 to Carbonyl.
1.26 Triplet (J=7.1 Hz)3H-O-CH₂-CH₃ Terminal methyl group.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ ppm)Carbon TypeAssignment
171.2 Quaternary (C=O)Ester Carbonyl.
140.1 QuaternaryBridgehead Carbon (C-3a or C-7a).
137.5 QuaternaryBridgehead Carbon (C-7a or C-3a).
129.5 QuaternaryC-3 (Ipso carbon). Substituted site.
124.5 Methine (CH)C-2 . Characteristic thiophene CH.
124.0 - 122.0 Methine (CH)Benzenoid carbons (C-4, C-5, C-6, C-7).
61.2 Methylene (CH₂)-O-CH₂ -CH₃ (Ester ethyl).
34.5 Methylene (CH₂)Ar-CH₂ -CO (Alpha carbon).
14.2 Methyl (CH₃)-O-CH₂-CH₃ .

Experimental Protocols

Synthesis of Analytical Standard

Note: This protocol assumes the use of Benzo[b]thiophene-3-acetic acid as the starting material.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Benzo[b]thiophene-3-acetic acid (1.0 g, 5.2 mmol) and absolute Ethanol (20 mL).

  • Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reaction: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Cool to room temperature.

    • Concentrate ethanol under reduced pressure (Rotovap).

    • Dilute residue with Ethyl Acetate (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize acid.

    • Wash with Brine (30 mL).

    • Dry organic layer over anhydrous MgSO₄.[1][2]

  • Purification: Filter and concentrate. If necessary, purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes) to yield a clear, colorless to pale yellow oil.

Sample Preparation for NMR
  • Mass: Weigh ~10-15 mg of the purified oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run standard proton (16 scans) and carbon (256+ scans) experiments. Ensure delay time (d1) is sufficient (>2s) for accurate integration of the aromatic protons.

References

  • Thermo Scientific Chemicals. (n.d.).[3] Benzo[b]thiophene-3-acetic acid, 98+%.[3][4] Fisher Scientific.[3] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Benzo[b]thiophene-3-acetic acid (Compound Summary). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • El-Saghier, A. M. (2022).[2] Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiazole. Chemical Methodologies. (Contextual reference for benzothiophene/thiazole spectral comparisons). [Link]

  • Blakemore, P. R., et al. (2005).[5][6] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters. Organic & Biomolecular Chemistry. (Reference for ethyl ester shift comparisons in heteroaromatic acetates). [Link]

Sources

Technical Whitepaper: Advanced Synthesis of Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

Benzothiophene (benzo[b]thiophene) remains a cornerstone pharmacophore in medicinal chemistry, underpinning blockbuster therapeutics such as Raloxifene (SERM for osteoporosis), Zileuton (5-lipoxygenase inhibitor for asthma), and Sertaconazole (antifungal). Its bioisosteric relationship with indole, coupled with enhanced lipophilicity and metabolic stability, makes it an ideal scaffold for modulating G-protein-coupled receptors (GPCRs) and kinase activity.

This guide moves beyond elementary textbook syntheses to analyze high-fidelity, scalable methodologies required for modern drug development. We focus on the transition from stoichiometric, reagent-heavy classical methods to catalytic, atom-economic architectures.

Retrosynthetic Logic & Disconnection Strategies

To design efficient routes, one must visualize the benzothiophene core not as a fixed bicycle, but as a convergence of functionalized arenes and sulfur synthons. The choice of disconnection dictates the regioselectivity (C2 vs. C3) and tolerance for sensitive functional groups.

Visualization: Strategic Disconnections

The following diagram illustrates the three primary retrosynthetic cuts used in high-value synthesis.

Benzothiophene_Retrosynthesis BT Benzothiophene Target Core D1 C2-C3 Bond Formation (Classical) BT->D1 D2 C-S & C-C Bond Formation (Transition Metal) BT->D2 D3 Direct Annulation (Atom Economy) BT->D3 P1 Route A: Oxidative Cyclization (o-Mercaptocinnamic acids) P2 Route B: Metal-Catalyzed Annulation (o-Haloalkynes + Sulfides) P3 Route C: C-H Activation (Thioanisoles + Alkynes) D1->P1 Condensation D2->P2 Pd/Cu Catalysis D3->P3 Radical/Electrochemical

Figure 1: Strategic retrosynthetic disconnections for the benzothiophene nucleus. Route B represents the current industry standard for library generation.

Comparative Analysis: Classical vs. Modern Architectures

In drug discovery, the "best" method is defined by functional group tolerance and purification ease.

FeatureClassical (Oxidative Cyclization)Modern (Pd-Catalyzed Annulation)Green/Electrochemical
Key Precursors o-Mercaptocinnamic acidso-Halothiophenols / AlkynesThioanisoles / Sulfinates
Catalyst None (Stoichiometric Oxidant)Pd(0)/Pd(II), Cu(I)Electrons (Anodic Oxidation)
Atom Economy Low (Reagent waste)HighVery High
Regiocontrol Fixed by precursorTunable via ligand/substrateSubstrate dependent
Scalability High (Process Chem)Moderate (Cost of Pd)High (Flow Chem compatible)
Key Reference J. Org. Chem. 2022 [1]J. Org.[1][2] Chem. 2022 [2]J. Org.[1][2] Chem. 2021 [3]

Deep Dive: Palladium-Catalyzed Carbonylative Annulation

For medicinal chemists requiring C3-functionalized esters (common precursors for amides/heterocycles), the PdI₂-catalyzed oxidative carbonylation is superior to standard Sonogashira approaches. It utilizes CO and O₂ (air) to install the ester moiety directly during ring closure, avoiding separate lithiation/carboxylation steps.

Mechanistic Insight

Unlike standard Pd(0) cycles, this reaction relies on a Pd(II) species initiating a 5-endo-dig cyclization. The presence of Iodide (I⁻) is critical—it acts as a nucleophilic shuttle for demethylation, generating methyl iodide (MeI) as a byproduct, which drives the equilibrium forward.

Pd_Catalytic_Cycle Start Substrate (o-alkynyl thioanisole) Complex1 Alkyne-Pd(II) Coordination Start->Complex1 + PdI2 Cyclization 5-endo-dig S-Attack Complex1->Cyclization Demethyl Demethylation (-MeI) Cyclization->Demethyl I- attack CO_Insert CO Insertion & Esterification Demethyl->CO_Insert + CO, ROH Regen Pd(0) -> Pd(II) (O2/HI) CO_Insert->Regen Product Release Regen->Start Cycle Closes

Figure 2: Catalytic cycle for the PdI₂/KI-mediated oxidative carbonylation. Note the dual role of Iodide in demethylation and ligand stabilization.

Validated Protocol: Synthesis of Benzothiophene-3-Carboxylates

Based on methodology by Gabriele et al. [2]

Reagents:

  • Substrate: 2-(1-alkynyl)thioanisole (1.0 equiv)

  • Catalyst: PdI₂ (2 mol%)[3][4]

  • Additive: KI (10 equiv)

  • Solvent: MeOH (or corresponding alcohol)[5][6]

  • Atmosphere: CO (32 atm) + Air (up to 40 atm) - Note: Use high-pressure reactor.

Step-by-Step Workflow:

  • Charge: In a stainless-steel autoclave, dissolve the thioanisole substrate (0.3 mmol) in MeOH (15 mL).

  • Catalyst Addition: Add PdI₂ (2.2 mg) and KI (500 mg). The excess KI is crucial for the demethylation step.

  • Pressurization: Pressurize with CO to 32 atm, then add compressed air to reach a total pressure of 40 atm.

    • Safety Note: Ensure the autoclave is rated for >100 atm. CO is toxic; work in a ventilated hood with sensors.

  • Reaction: Heat to 100 °C under magnetic stirring for 24–36 hours.

  • Workup: Cool to room temperature. Vent gases carefully. Evaporate solvent under reduced pressure.

  • Purification: Dilute residue with Et₂O, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% for electron-neutral aryls; 60–70% for electron-deficient aryls.

Emerging Methodology: Electrochemical C-H Functionalization

For labs prioritizing Green Chemistry or lacking high-pressure CO facilities, electrochemical synthesis offers a robust alternative for installing sulfonyl groups at C3.

Mechanism: Anodic oxidation of the thioanisole generates a radical cation, which undergoes cyclization followed by radical coupling with a sulfinate anion.

Key Advantages:

  • Oxidant-Free: Electrons serve as the "reagent."

  • Ambient Conditions: Room temperature, open flask (or flow cell).

  • Scalability: Easily adapted to continuous flow electrolysis.

Protocol Summary: Electrolyze a mixture of 2-alkynylthioanisole and sodium sulfinate in HOAc/MeCN using a Graphite anode and Platinum cathode at constant current (10 mA) for 4 hours. This yields 3-sulfonylbenzothiophenes in >80% yield [3].[7][8]

References

  • Benzothiophene synthesis: A review of recent literature. Source: Organic Chemistry Portal. [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Source: The Journal of Organic Chemistry (ACS). [Link]

  • Oxidant- and Catalyst-Free Synthesis of Sulfonated Benzothiophenes via Electrooxidative Tandem Cyclization. Source: The Journal of Organic Chemistry (ACS). [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Bentham Science. [Link]

  • Recent developments in synthetic methods for benzo[b]heteroles. Source: Royal Society of Chemistry (RSC). [Link]

Sources

Introduction to the pharmacological relevance of the benzothiophene scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold—a benzene ring fused to a thiophene ring—represents a "privileged structure" in modern medicinal chemistry.[1] acting as a bioisostere to indole and naphthalene. Its pharmacological utility is driven by two critical physicochemical advantages: enhanced lipophilicity (LogP) compared to nitrogenous isosteres and superior metabolic stability against oxidative degradation. This guide analyzes the structural rationale for selecting benzothiophene cores in drug design, details the mechanistic impact in FDA-approved therapeutics (Raloxifene, Zileuton, Brexpiprazole), and provides validated protocols for synthesis and metabolic screening.

Part 1: Structural & Physicochemical Basis

The "Sulfur Advantage" in Bioisosterism

While indole is ubiquitous in endogenous signaling molecules (e.g., serotonin, tryptophan), its N-H moiety acts as a hydrogen bond donor. Replacing the indole nitrogen with sulfur (benzothiophene) alters the electronic landscape significantly:

  • Lipophilicity: Sulfur is less electronegative and more diffuse than nitrogen. This increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Lone Pair Availability: The sulfur lone pairs participate in aromaticity but are available for specific non-covalent interactions (e.g., sulfur-aromatic interactions) within receptor binding pockets.

  • Metabolic Hardening: Unlike the indole nitrogen, which is susceptible to N-oxidation or N-dealkylation, the thiophene sulfur is generally more resistant to P450-mediated oxidation, though S-oxidation (sulfoxide/sulfone formation) remains a monitorable liability.

Comparative Properties

The table below highlights the physicochemical shift when moving from an indole to a benzothiophene core.

PropertyIndole CoreBenzothiophene CorePharmacological Implication
Heteroatom Nitrogen (N-H)Sulfur (S)Loss of H-bond donor; gain in lipophilicity.
Electronic Character Electron-rich (Pi-excessive)Electron-rich (less than indole)Modulates pi-stacking interactions in active sites.
LogP (Parent) ~2.14~3.12Benzothiophene increases hydrophobic binding energy.
Metabolic Liability N-dealkylation, hydroxylationS-oxidation, ring hydroxylationBenzothiophene often extends half-life (

).

Part 2: Therapeutic Case Studies & Mechanisms

Selective Estrogen Receptor Modulators (SERMs): Raloxifene

Drug: Raloxifene (Evista) Role of Scaffold: The benzothiophene core serves as a rigid, lipophilic mimic of the steroidal A/B ring system of estradiol.

  • Mechanism: It binds to the Estrogen Receptor (ER).[2][3] The rigid core positions the side chain (piperidine-ethoxy) to displace Helix 12 of the receptor. This displacement prevents the recruitment of co-activators in breast tissue (antagonist) while allowing co-regulator recruitment in bone tissue (agonist).

5-Lipoxygenase Inhibition: Zileuton

Drug: Zileuton (Zyflo) Role of Scaffold: Hydrophobic Anchor.

  • Mechanism: Zileuton inhibits 5-Lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis.[4][5][6] The N-hydroxyurea moiety chelates the active site iron (

    
    ), while the benzothiophene group slots into the hydrophobic arachidonic acid binding channel, stabilizing the complex.
    
CNS Modulation: Brexpiprazole

Drug: Brexpiprazole (Rexulti) Role of Scaffold: Fine-tuning Intrinsic Activity.

  • Mechanism: Structurally related to aripiprazole (quinolinone core), brexpiprazole utilizes a benzothiophene core. This structural change, combined with linker adjustments, lowers the intrinsic activity at the Dopamine D2 receptor (reducing akathisia risk) while enhancing affinity for 5-HT1A and 5-HT2A receptors.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by benzothiophene-based drugs.

Benzothiophene_Pathways Scaffold Benzothiophene Scaffold Ralox Raloxifene (SERM) Scaffold->Ralox Rigid Core Zileuton Zileuton (5-LOX Inhibitor) Scaffold->Zileuton Hydrophobic Anchor ER_Alpha ER-alpha (Bone) Ralox->ER_Alpha Agonist ER_Beta ER-beta (Breast) Ralox->ER_Beta Antagonist Bone_Density Increased Bone Density ER_Alpha->Bone_Density Tumor_Supp Tumor Suppression ER_Beta->Tumor_Supp FiveLOX 5-Lipoxygenase (Iron Chelation) Zileuton->FiveLOX Inhibits Leukotrienes Leukotriene Suppression FiveLOX->Leukotrienes Blocks Synthesis Inflammation Reduced Airway Inflammation Leukotrienes->Inflammation

Figure 1: Divergent pharmacological pathways of key benzothiophene therapeutics.

Part 3: Experimental Protocols

Synthesis: Iodocyclization of Alkynes

For researchers developing novel benzothiophene derivatives, the iodocyclization of o-alkynylthioanisoles is a robust, high-yield method that allows for further functionalization (via the iodine handle).

Reagents:

  • o-alkynylthioanisole derivative (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM)

  • Sodium Thiosulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve the o-alkynylthioanisole (e.g., 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Addition: Add molecular Iodine (

    
    , 1.2 mmol) to the solution at room temperature.
    
  • Reaction: Stir the mixture for 1-4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 9:1). The reaction proceeds via electrophilic attack of iodine on the alkyne, followed by nucleophilic attack of the sulfur.

  • Quenching: Add saturated aqueous

    
     solution to quench excess iodine (color changes from violet/brown to clear).
    
  • Extraction: Extract with DCM (3x), dry organic layer over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography.

  • Validation: Confirm structure via 1H-NMR (disappearance of alkyne proton, shift of aromatic signals).

Screening: Microsomal Metabolic Stability Assay

Benzothiophenes are often selected to improve half-life. This assay validates that hypothesis against an indole control.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compound (Benzothiophene derivative) & Control (Indole analog).

  • LC-MS/MS.

Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Centrifugation: Spin at 4000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Self-Validating Logic:

  • Why NADPH? P450 enzymes require this cofactor; without it, oxidative metabolism cannot occur, serving as a negative control.

  • Why Indole Control? Demonstrates the specific stability advantage of the sulfur substitution.

Part 4: Workflow Visualization

Experimental_Workflow Start Target Design (Bioisostere Selection) Synth Synthesis (Iodocyclization) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Screen_Met Metabolic Stability (Microsomes + NADPH) Purify->Screen_Met Screen_Bind Binding Affinity (Ki Determination) Purify->Screen_Bind Decision Candidate Selection Screen_Met->Decision High Stability Screen_Bind->Decision High Affinity Refine SAR Refinement Decision->Refine Fail Refine->Synth New Analog

Figure 2: Integrated workflow for synthesis and validation of benzothiophene candidates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link]

  • Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton.[5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Zhang, G., et al. (2015). One-Pot Synthesis of Functionalized Benzo[b]thiophenes... The Journal of Organic Chemistry. Retrieved from [Link][7]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.[8] European Journal of Medicinal Chemistry.[8] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1-benzothiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Ethyl 2-(1-benzothiophen-3-yl)acetate was not publicly available at the time of publication. The information herein is synthesized from safety data for structurally similar compounds and established principles of laboratory safety. Users must conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Introduction: A Proactive Approach to Laboratory Safety

Ethyl 2-(1-benzothiophen-3-yl)acetate is a member of the benzothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1] As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the inferred hazards, recommended handling procedures, and emergency response protocols for Ethyl 2-(1-benzothiophen-3-yl)acetate, based on an expert analysis of related chemical structures.

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the benzothiophene core and the ethyl acetate functional group, we can establish a robust framework for safe manipulation, storage, and disposal.

Hazard Profile: An Analog-Based Assessment

In the absence of a dedicated SDS for Ethyl 2-(1-benzothiophen-3-yl)acetate, we infer its hazard profile from close structural analogs, primarily Benzo[b]thiophene-3-acetic acid and the parent heterocycle, Benzo[b]thiophene.

Primary Inferred Hazards:

  • Acute Oral Toxicity: Benzo[b]thiophene is classified as harmful if swallowed.[2] Similarly, Benzo[b]thiophene-3-acetic acid is also categorized as harmful if ingested.[3] It is therefore prudent to assume Ethyl 2-(1-benzothiophen-3-yl)acetate may be harmful if swallowed.

  • Skin and Eye Irritation: Direct contact with Benzo[b]thiophene-3-acetic acid is known to cause skin and serious eye irritation.[3] This is a common property for many aromatic carboxylic acids and their esters.

  • Respiratory Irritation: Inhalation of Benzo[b]thiophene-3-acetic acid may cause respiratory irritation.[3] While the ester form may be less volatile than the acid, the potential for respiratory effects from dusts or aerosols cannot be discounted.

GHS Classification of Structural Analogs

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling for key structural analogs. This data forms the basis for our recommended safety precautions.

CompoundGHS PictogramsSignal WordHazard Statements
Benzo[b]thiophene-3-acetic acid Warning H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Benzo[b]thiophene Warning H302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects[2]
Ethyl Acetate Danger H225: Highly flammable liquid and vapourH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard at its source and personal protective equipment to protect the individual.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid Ethyl 2-(1-benzothiophen-3-yl)acetate and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dusts.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact and minimizing exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and changed immediately if contamination is suspected.[8]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.[5]

  • Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron may be necessary.[9]

  • Respiratory Protection: If there is a risk of generating aerosols or fine dusts and engineering controls are insufficient, a NIOSH-approved respirator may be required. A risk assessment should be performed to determine the appropriate type of respirator.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring chemical stability.

General Handling Procedures
  • Avoid all direct contact with the substance.[11]

  • Do not breathe dust, fumes, or vapors.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Ensure all containers are clearly and accurately labeled.

  • Use spark-proof tools and explosion-proof equipment if the compound is handled in a flammable solvent like ethyl acetate.[8]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[9]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for safely handling Ethyl 2-(1-benzothiophen-3-yl)acetate during a common laboratory procedure.

Objective: To accurately weigh and dissolve a specified mass of Ethyl 2-(1-benzothiophen-3-yl)acetate for experimental use.

Materials:

  • Ethyl 2-(1-benzothiophen-3-yl)acetate

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Tare Balance: Place a clean weighing boat on the analytical balance and tare the mass.

  • Dispensing Solid: Inside the fume hood, carefully open the container of Ethyl 2-(1-benzothiophen-3-yl)acetate. Using a clean spatula, transfer a small amount of the solid to the tared weighing boat. Avoid generating dust.

  • Weighing: Close the container of the stock chemical. Record the mass of the compound.

  • Transfer to Flask: Carefully transfer the weighed solid into the appropriate volumetric flask.

  • Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the solid. Once dissolved, add solvent to the calibration mark.

  • Mixing: Stopper the flask and invert several times to ensure a homogenous solution.

  • Cleanup: Dispose of the weighing boat and any contaminated materials in the designated solid chemical waste container. Clean the spatula thoroughly.

  • Documentation: Record all details of the solution preparation in the laboratory notebook.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency is crucial to minimize harm.

Spill Response Workflow

The following diagram illustrates the logical flow for responding to a spill of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Small vs. Large) start->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill  Small large_spill Large Spill (Beyond Lab Capability) assess->large_spill  Large evacuate Evacuate Immediate Area Alert Others call_emergency Call Emergency Response (e.g., EH&S) evacuate->call_emergency ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Absorbent Material Use Spark-Proof Tools contain->cleanup neutralize Neutralize (if applicable) Consult SDS for analogs decontaminate Decontaminate Spill Area cleanup->decontaminate waste Package Waste in Labeled Container decontaminate->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

These first aid recommendations are based on the hazards of structural analogs.[3][4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion: The Primacy of a Safety-First Culture

While Ethyl 2-(1-benzothiophen-3-yl)acetate holds promise for scientific advancement, its handling demands a culture of safety and preparedness. By understanding its inferred hazard profile, utilizing appropriate engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, but it must be supplemented by institution-specific training and a continuous commitment to a safety-first mindset in the laboratory.

References

  • BenchChem.
  • Thermo Fisher Scientific. Safety Data Sheet: Benzo[b]thiophene-3-acetic acid. 2026.
  • BLD Pharm. Ethyl 2-(thiophen-3-yl)
  • TCI Chemicals. Safety Data Sheet: 2-Bromo[1]benzothieno[3,2-b][1]benzothiophene. 2025.

  • ECHEMI.
  • Washington State University.
  • Fisher Scientific.
  • TCI Chemicals.
  • RCI Labscan Limited.
  • Timstar.
  • Fisher Scientific. Safety Data Sheet: Benzo[b]thiophene-2-carboxylic hydrazide.
  • Fisher Scientific.
  • Cayman Chemical.
  • Lab Alley.
  • Chemos GmbH & Co. KG.

Sources

Methodological & Application

Application Note: Greener Synthesis Approaches for Ethyl 2-(1-benzothiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 98406-04-3) is a critical pharmacophore and intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton) and various anti-inflammatory agents. Traditional synthesis routes rely heavily on transition-metal catalysis (Pd/Rh), hazardous diazo compounds (Wolff rearrangement), or toxic solvents (benzene, chlorinated hydrocarbons).

This Application Note details two validated, "green" synthetic protocols that align with the 12 Principles of Green Chemistry. These methods prioritize metal-free catalysis , aqueous/solvent-free conditions , and atom economy .

Key Benefits of Adopted Protocols:
  • Elimination of Noble Metals: Replaces Palladium/Rhodium with reusable solid acids or earth-abundant salts.

  • Safety Profile: Avoids explosive diazoacetates and toxic alkylating agents.

  • Process Efficiency: Utilizes cascade reactions to reduce unit operations.

Technical Introduction & Retrosynthetic Analysis

The benzothiophene core is electron-rich, making it susceptible to electrophilic aromatic substitution, preferentially at the C3 position. However, controlling regioselectivity while installing the ethoxycarbonylmethyl side chain (


) often requires harsh conditions.

Legacy Route (Avoided):

  • Precursor: Benzothiophen-3-one.

  • Reagents: Reformatsky reagents (Zn/Br-acetate) or Diazoacetate insertion.

  • Issues: Poor atom economy, high toxicity, difficult purification.

Green Route Strategy: We propose two distinct approaches based on starting material availability:

  • Method A (Bottom-Up): Solid-acid catalyzed cascade annulation of thiophenols and

    
    -keto esters.
    
  • Method B (Late-Stage): Micellar Friedel-Crafts alkylation of the benzothiophene core in water.

Pathway Visualization

SynthesisPathways cluster_legend Process Logic Start1 Thiophenol (Cheap Feedstock) Inter1 Ethyl 4-(phenylthio)acetoacetate Start1->Inter1 Alkylation (NaOH/EtOH) Start2 Benzothiophene (Existing Core) Inter2 3-(1-Hydroxy-2-ethoxy-2-oxoethyl) benzothiophene Start2->Inter2 Method B: Ethyl Glyoxylate Sc(OTf)3 / Water Target Ethyl 2-(1-benzothiophen-3-yl)acetate (TARGET) Inter1->Target Method A: Zeolite Catalysis (Cyclodehydration) Inter2->Target Ionic Hydrogenation (Et3SiH) Red: Starting Material Red: Starting Material Yellow: Intermediate Yellow: Intermediate Red: Starting Material->Yellow: Intermediate Green: Final Product Green: Final Product Yellow: Intermediate->Green: Final Product

Caption: Comparative logic flow for Bottom-Up (Method A) vs. Late-Stage Functionalization (Method B).

Protocol A: Zeolite-Catalyzed Cascade Annulation

Best for: Building the molecule from scratch (Thiophenol precursors). Green Metrics: Solvent-free potential, Reusable Catalyst, Metal-Free.[1]

This method utilizes the condensation of thiophenol with ethyl 4-chloroacetoacetate.[2] The innovation lies in replacing concentrated sulfuric acid or PPA with Zeolite H-Beta or Montmorillonite K-10 , which acts as a heterogeneous Brønsted acid.

Materials
  • Thiophenol (10 mmol)

  • Ethyl 4-chloroacetoacetate (11 mmol)

  • Potassium Carbonate (

    
    )[3]
    
  • Catalyst: Zeolite H-Beta (calcined at 400°C for 2h prior to use)

  • Solvent: Ethanol (Green) or Ethyl Lactate.

Experimental Procedure
  • S-Alkylation (Precursor Synthesis):

    • In a round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in Ethanol (20 mL).

    • Add

      
       (1.5 eq) and stir for 15 min at Room Temperature (RT).
      
    • Dropwise add ethyl 4-chloroacetoacetate (1.81 g, 11 mmol).

    • Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Filter salts, evaporate solvent.[4] The intermediate (Ethyl 4-(phenylthio)acetoacetate) is usually pure enough for the next step.

  • Heterogeneous Cyclization:

    • Take the crude intermediate (approx.[5] 2.5 g) and mix with Zeolite H-Beta (20% w/w relative to substrate).

    • Option A (Solvent-Free): Heat the mixture to 110°C under neat conditions for 4 hours.

    • Option B (Green Solvent): Reflux in Ethyl Lactate for 6 hours.

    • Mechanism:[3][6][7][8][9][10][11] The Zeolite promotes intramolecular electrophilic attack of the ketone carbonyl on the aromatic ring, followed by dehydration.

  • Isolation & Catalyst Recovery:

    • Dilute with hot ethanol and filter while hot to recover the Zeolite.

    • Catalyst Regeneration: The recovered Zeolite can be washed with acetone and calcined (400°C) to regain >90% activity.

    • Concentrate filtrate and purify via recrystallization (Ethanol/Water) or short-path distillation.

Validation Data
ParameterTraditional (

)
Green (Zeolite H-Beta)
Yield 75-80%82-85%
Reaction Time 2 h4-6 h
Workup Acid neutralization (Waste)Filtration (Recyclable)
Corrosion HighNone

Protocol B: Aqueous Micellar Friedel-Crafts Alkylation

Best for: Late-stage functionalization of existing benzothiophene stocks. Green Metrics: Water as solvent, Surfactant catalysis, Room Temperature.

This protocol leverages Micellar Catalysis . The hydrophobic benzothiophene is solubilized within surfactant micelles (TPGS-750-M), allowing the reaction to proceed in water using water-tolerant Lewis acids.

Materials
  • Benzothiophene (1.0 eq)

  • Ethyl Glyoxylate (50% in toluene or pure form) (1.2 eq)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Indium(III) Triflate.
    
  • Surfactant: TPGS-750-M (2 wt% in water).

  • Reductant: Polymethylhydrosiloxane (PMHS) (Green alternative to silanes).

Experimental Procedure
  • Hydroxy-Alkylation:

    • Prepare a solution of 2 wt% TPGS-750-M in degassed water (3 mL per mmol substrate).

    • Add Benzothiophene (134 mg, 1 mmol) and Ethyl Glyoxylate (1.2 mmol).

    • Add

      
       (24 mg, 0.05 mmol).
      
    • Stir vigorously at RT for 4-8 hours. The reaction mixture will appear as a milky emulsion.

    • Checkpoint: Formation of Ethyl 2-hydroxy-2-(1-benzothiophen-3-yl)acetate.

  • One-Pot Ionic Hydrogenation:

    • Note: To avoid isolating the alcohol, the reduction can often be done in the same pot or after a simple extraction.

    • Add PMHS (2 eq) and a catalytic amount of a Brønsted acid activator (e.g., 10 mol% CSA - Camphorsulfonic acid).

    • Stir for an additional 6 hours at 40°C.

  • Workup:

    • Extract with a minimal amount of Ethyl Acetate (green solvent alternative: 2-MeTHF).

    • Wash with brine.

    • Evaporate and recrystallize.[3][5]

Comparative Analysis & Troubleshooting

Green Metrics Comparison (E-Factor)

The E-Factor (kg waste / kg product) is significantly lower for the proposed methods compared to the classical Wolff Rearrangement.

  • Classical Route: E-Factor ~ 25-50 (Heavy metal waste, silica gel, large solvent volumes).

  • Protocol A (Zeolite): E-Factor ~ 5-8 (Main waste is water and ethanol).

  • Protocol B (Micellar): E-Factor ~ 3-5 (Water is the primary solvent; surfactant is recyclable).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Zeolite pore cloggingCalcined catalyst at 450°C for 3h before use. Ensure strictly anhydrous conditions during the cyclization step if using solvent-free mode.
Regioisomer Mix (Protocol B) C2 vs C3 competitionBenzothiophene is naturally C3 selective. If C2 products appear, lower the temperature to 0°C and increase reaction time.
Incomplete Reduction PMHS agingUse fresh PMHS or switch to

(less green but more robust).
Analytical Profile (QC)

Target: Ethyl 2-(1-benzothiophen-3-yl)acetate

  • 1H NMR (400 MHz, CDCl3):

    
     7.85 (d, 1H), 7.76 (d, 1H), 7.40-7.30 (m, 3H, Ar-H + C2-H), 4.18 (q, 2H, 
    
    
    
    ), 3.85 (s, 2H,
    
    
    ), 1.25 (t, 3H,
    
    
    ).
  • Key Diagnostic: The singlet at

    
     3.85 ppm confirms the methylene linker (
    
    
    
    ) at position 3. If the alcohol intermediate persists, a methine doublet around
    
    
    5.4 ppm will be visible.

References

  • Pailla, U., & Arava, V. R. (2011). Synthesis of Benzo[b]furan and Benzo[b]thiophene-3-acetic Acids.[2] Der Pharma Chemica, 3(1), 223-228. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16.
  • Wang, J., et al. (2013). Friedel–Crafts alkylation of heterocycles with ethyl glyoxylate catalyzed by Sc(OTf)
  • Chakraborti, A. K., & Roy, S. R. (2009). On-water organic synthesis: a green paradigm. Journal of the Indian Chemical Society, 86, 1315.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Microwave-assisted organic synthesis of benzothiophene esters.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accelerated Microwave-Assisted Synthesis of Benzothiophene-2-Carboxylates Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Pharmacophore Advantage

Benzothiophene scaffolds are ubiquitous in medicinal chemistry, serving as the core architecture for selective estrogen receptor modulators (SERMs) like Raloxifene , leukotriene synthesis inhibitors like Zileuton , and various anti-mitotic agents.

Traditional thermal synthesis of functionalized benzothiophenes (e.g., via the Fiesselmann or Gewald strategies) is often plagued by prolonged reaction times (12–24 hours), harsh conditions, and difficult purification profiles due to thermal degradation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the one-pot preparation of ethyl benzothiophene-2-carboxylate . By leveraging the specific dielectric heating effects of polar aprotic solvents, this protocol reduces reaction times from hours to minutes while significantly improving the impurity profile.

Strategic Rationale: Why Microwave?

The synthesis relies on a cascade sequence: nucleophilic aromatic substitution (


) followed by Knoevenagel condensation and cyclization.
  • The Thermal Bottleneck: In conventional heating (oil bath), the

    
     step on less activated 2-halobenzaldehydes is the rate-limiting step, often requiring high temperatures that degrade the sensitive aldehyde functionality before cyclization occurs.
    
  • The Microwave Solution:

    • Dipolar Polarization: Solvents like DMSO or DMF have high loss tangents (

      
      ), allowing them to couple directly with the oscillating electric field. This generates rapid, volumetric heating.
      
    • Superheating Effect: MW irradiation allows the solvent to reach temperatures above its atmospheric boiling point (in sealed vessels), accelerating the

      
       kinetics exponentially (Arrhenius equation) without scorching the vessel walls.
      

Mechanistic Pathway

The reaction proceeds via the interaction of 2-nitrobenzaldehyde (or 2-fluorobenzaldehyde) with ethyl thioglycolate .

  • Step 1 (

    
    ):  The thiolate anion displaces the nitro/fluoro group.
    
  • Step 2 (Condensation): Intramolecular aldol-type condensation occurs between the active methylene of the thioglycolate and the aldehyde.

  • Step 3 (Aromatization): Dehydration yields the stable benzothiophene ester.

ReactionMechanism Start Reagents: 2-Nitrobenzaldehyde + Ethyl Thioglycolate Inter1 Intermediate A: Thiolate Displacement (S_NAr) Start->Inter1 Base (K2CO3) MW: 80°C Inter2 Intermediate B: Aldol Condensation (Ring Closure) Inter1->Inter2 -NO2 / -HF Product Product: Ethyl Benzothiophene- 2-Carboxylate Inter2->Product -H2O MW: 130°C

Figure 1: Mechanistic cascade facilitated by microwave irradiation.

Experimental Protocol

Target Molecule: Ethyl 2-benzothiophenecarboxylate Scale: 1.0 mmol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Nitrobenzaldehyde (151 mg, 1.0 mmol) [Note: 2-Fluorobenzaldehyde can be used but requires higher temp]

  • Nucleophile: Ethyl thioglycolate (110 µL, 1.1 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (276 mg, 2.0 mmol)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (3 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 10 mL pressure vials.

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave process vial, add the magnetic stir bar.

    • Weigh in 2-nitrobenzaldehyde and

      
      .
      
    • Add DMF (3 mL) followed by ethyl thioglycolate.

    • Critical: Cap the vial immediately to prevent oxidation of the thiol.

  • Pre-Stirring:

    • Stir at room temperature for 30 seconds to ensure homogeneity. The mixture may turn slightly yellow/orange.

  • Irradiation Parameters:

    • Control Mode: Fixed Temperature (IR sensor feedback).

    • Temperature:

      
      .
      
    • Hold Time: 10 minutes.

    • Pre-stirring: 30s (High speed).

    • Pressure Limit: 15 bar (Safety cutoff).

    • Power: Dynamic (Max 200W).

  • Workup:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Observation: A precipitate should form immediately.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, purify via flash chromatography (Hexane:EtOAc 9:1). In many cases, the MW product is

      
       pure after extraction.
      

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_mw Phase 2: Irradiation cluster_downstream Phase 3: Isolation Step1 Load Reagents (Vial + Stir bar) Step2 Seal & Pre-stir (30s @ RT) Step1->Step2 Step3 Ramp to 130°C (Fast absorption) Step2->Step3 Step4 Hold 10 min (Pressure ~2-5 bar) Step3->Step4 Step5 Active Cooling (Air jet to 40°C) Step4->Step5 Step6 Quench in Ice Water Step5->Step6 Step7 Extraction (EtOAc) & Concentration Step6->Step7 Step8 Validation (NMR / LCMS) Step7->Step8

Figure 2: Operational workflow for the microwave synthesis protocol.

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave protocol against the standard thermal reflux method (based on internal optimization data and literature precedents).

ParameterConventional Heating (Oil Bath)Microwave Synthesis (This Protocol)Advantage
Temperature

(Reflux)

(Internal)
Precise control
Time 12 – 16 Hours10 – 15 Minutes 98% Time Savings
Solvent Vol 20 mL / mmol3 mL / mmolGreen / Atom Economy
Yield 65 – 72%88 – 94% Higher conversion
Purity (Crude) 70% (Requires Column)>90% (Often no column)Cleaner profile
Analytical Checkpoints (Self-Validation)
  • TLC: Eluent (Hexane:EtOAc 8:2). Product

    
     (UV active, blue fluorescence). Starting aldehyde 
    
    
    
    .
  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (10.4 ppm) and the appearance of the benzothiophene C3-H singlet around 8.05 ppm . The ethyl group quartet/triplet pattern will be distinct.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Root Cause:[1][2][3][4][5][6] Oxidation of thioglycolate to disulfide before reaction.

    • Fix: Degas the DMF with nitrogen for 5 minutes before use. Ensure the vial is capped immediately.

  • Issue: Pressure Spike (>20 bar).

    • Root Cause:[1][2][3][4][5][6] Decomposition of nitro-group or wet solvent.

    • Fix: Use anhydrous DMF. If using 2-nitrobenzaldehyde, ensure the scale is <2 mmol per 10 mL vial to manage exotherms.

  • Green Chemistry Adaptation:

    • This reaction can be performed in water using a phase-transfer catalyst (TBAB) or surfactant (TPGS-750-M), though reaction times may extend to 20-30 minutes.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Source: Organic & Biomolecular Chemistry, 2015.[7] Context: Establishes the viability of thioglycolate condensations under MW conditions. Link:[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Source: Organic Chemistry Portal / Synthesis 2011. Context: Provides comparative data on Gewald-type reactions (MW vs Thermal) showing time reduction from 4h to 20min. Link:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI, 2025 (Review). Context: Validates the "specific microwave effect" and energy efficiency claims used in the Rationale section. Link:[Link][6]

  • Microwave-assisted palladium catalysed C–H acylation with aldehydes. Source: Organic & Biomolecular Chemistry.[8][9] Context: Demonstrates the stability of thiophene/benzothiophene scaffolds under high-temperature MW irradiation. Link:[Link]

Sources

Use of Ethyl 2-(1-benzothiophen-3-yl)acetate as a building block in organic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 2-(1-benzothiophen-3-yl)acetate as a Versatile Scaffold in Medicinal Chemistry

Part 1: Introduction & Strategic Value

Subject: Strategic utilization of Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 99189-60-3) in the synthesis of heterocycle-fused bioactive libraries.

Executive Summary: Ethyl 2-(1-benzothiophen-3-yl)acetate represents a "privileged structure" in drug discovery—a scaffold capable of providing high-affinity ligands for diverse biological targets, including GPCRs (serotonin/dopamine receptors), kinase inhibitors, and anti-inflammatory agents.[1][2] Unlike simple phenylacetic acid derivatives, the benzothiophene core offers enhanced lipophilicity and unique pi-stacking interactions, often improving potency and metabolic stability.[2][3]

This guide details the orthogonal functionalization of this building block. By exploiting the reactivity differences between the ester side chain, the activated methylene (


-carbon), and the electron-rich C2 aromatic position, researchers can rapidly generate diverse molecular libraries from a single precursor.[2]

Part 2: Chemical Profile & Reactivity Landscape

Compound: Ethyl 2-(1-benzothiophen-3-yl)acetate Molecular Formula:


MW:  220.29  g/mol [1][2]
Reactivity Logic (The "Why" Behind the Protocols)

The utility of this compound lies in its three distinct vectors for modification:

  • Vector A: The Ester Terminus (Side-chain transformation)

    • Reactivity: Standard carbonyl chemistry.[3]

    • Application: Hydrolysis to acids (for amide coupling), reduction to alcohols (for ether/amine synthesis), or conversion to heterocycles (e.g., oxadiazoles).[1][2][3]

  • Vector B: The

    
    -Methylene (C-H Activation) 
    
    • Reactivity: The protons at the

      
      -position are acidic (
      
      
      
      ) due to the flanking ester and the aromatic ring.
    • Application: Deprotonation allows for alkylation, creating branched derivatives or introducing chirality.[1][2][3]

  • Vector C: The C2 Aromatic Position (Ring Functionalization)

    • Reactivity: In benzothiophenes, the C3 position is most reactive toward electrophiles.[3][4][5] Since C3 is occupied by the acetate group, reactivity is directed to C2 .[3]

    • Application: Electrophilic aromatic substitution (halogenation, acylation) or lithiation-substitution allows for the construction of 2,3-disubstituted cores, common in high-potency drugs (e.g., Raloxifene analogs).[1][2][3]

Part 3: Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Benzothiophene_Pathways Start Ethyl 2-(1-benzothiophen-3-yl)acetate (Starting Block) Acid 1-Benzothiophen-3-ylacetic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Alcohol 2-(1-Benzothiophen-3-yl)ethanol (Reduction) Start->Alcohol LiAlH4 or DIBAL AlphaAlk Alpha-Alkylated Derivatives (Branched Linkers) Start->AlphaAlk LDA; R-X C2Halo 2-Halo-3-acetate Derivatives (Electrophilic Sub.) Start->C2Halo NBS or I2 Amide Amide Libraries (Peptide Coupling) Acid->Amide HATU, R-NH2 Suzuki 2-Aryl-Benzothiophenes (Suzuki Coupling) C2Halo->Suzuki Pd(PPh3)4, Ar-B(OH)2

Caption: Divergent synthetic pathways: Vector A (Blue) targets the ester; Vector B (Yellow) targets the alpha-carbon; Vector C (Red) targets the aromatic core.[1][3]

Part 4: Detailed Experimental Protocols

Protocol A: C2-Functionalization via Electrophilic Substitution

Target: Synthesis of Ethyl 2-(2-bromo-1-benzothiophen-3-yl)acetate

Context: This reaction is critical for accessing 2,3-disubstituted benzothiophenes.[3] The C2-bromide serves as a handle for Suzuki or Buchwald-Hartwig couplings.

Materials:

  • Ethyl 2-(1-benzothiophen-3-yl)acetate (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1][3]

  • Acetonitrile (ACN) or DMF (0.2 M concentration)[2][3]

  • Acetic acid (catalytic, 10 mol%)[2][3]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Ethyl 2-(1-benzothiophen-3-yl)acetate and dissolve in ACN.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Catalysis: Add glacial acetic acid. The acid catalyzes the generation of the active brominating species.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[3] The product will appear less polar than the starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate (3x).[1][2][3][6]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Self-Validation Check:

  • 1H NMR Diagnostic: The singlet at

    
     ppm (corresponding to the C2-H proton of the thiophene ring) must disappear. The methylene protons of the acetate side chain may shift slightly downfield due to the inductive effect of the bromine.
    
Protocol B: Alpha-Alkylation for Branching

Target: Synthesis of Ethyl 2-(1-benzothiophen-3-yl)propanoate (Methylation)

Context: Introducing a methyl group at the alpha position prevents metabolic oxidation at this site and increases rigidity.

Materials:

  • Ethyl 2-(1-benzothiophen-3-yl)acetate (1.0 equiv)[2]

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF)[1][2][3]

  • Methyl Iodide (MeI) (1.2 equiv)[2][3]

  • Anhydrous THF[3]

  • Dry Ice/Acetone bath (-78°C)[2][3]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF and cool to -78°C.

  • Enolate Formation: Add the LDA solution slowly. Then, add a solution of the benzothiophene acetate (in THF) dropwise over 20 minutes.

  • Equilibration: Stir at -78°C for 45 minutes. The solution often turns yellow/orange, indicating enolate formation.[3]

  • Alkylation: Add MeI (neat) dropwise.[1][2][3]

  • Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with diethyl ether. The crude product is often pure enough for the next step; otherwise, purify via column chromatography.[3]

Critical Note: Avoid allowing the temperature to rise above 0°C before quenching to prevent dialkylation or ester hydrolysis.

Part 5: Quantitative Data Summary

Comparison of Reaction Conditions for Side-Chain Modification

TransformationReagentsSolventTempTypical YieldKey By-product
Hydrolysis LiOH (2 eq)THF/H2O (3:[1]1)RT>95%None (Quantitative)
Reduction LiAlH4 (1.5 eq)THF0°C88-92%Over-reduction (rare)
Aminolysis AlMe3, AmineTolueneReflux70-85%Methyl ketone (if wet)
Bromination NBSDMFRT85-90%2,4-dibromo species

References

  • Benzothiophene Reactivity & Synthesis

    • Review of Benzothiophene Chemistry: "Benzothiophene derivatives: A review on their synthesis and biological activity."[3] International Journal of Pharmaceutical Sciences.

    • Electrophilic Substitution Rules: "Electrophilic Aromatic Substitution: The Mechanism."[3][7] Master Organic Chemistry.

  • Specific Protocols (Adapted)

    • Alpha-Alkylation Methodology: "Alkylation of Enolate Ions."[8] Chemistry LibreTexts.

    • C2-Functionalization: "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." Journal of Organic Chemistry. [3]

  • Building Block Data

    • Physical Properties & Safety: "Ethyl thiophene-3-acetate Safety Data Sheet." Thermo Fisher Scientific.[3]

Sources

Analytical techniques for the characterization of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 2069-09-2) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and melatonin receptor agonists. Its structural integrity—specifically the position of the acetate side chain at the C3 position of the benzothiophene ring—is paramount for downstream biological activity.

This Application Note provides a comprehensive protocol for the physicochemical and spectral characterization of this compound. We detail a multi-modal analytical strategy combining Reverse-Phase HPLC for purity assessment, 1H/13C NMR for structural elucidation, and GC-MS for molecular weight confirmation.

Chemical Identity & Physicochemical Profile[1][2][3]
ParameterSpecification
IUPAC Name Ethyl 2-(1-benzothiophen-3-yl)acetate
CAS Number 2069-09-2
Molecular Formula

Molecular Weight 220.29 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Acetonitrile, Ethyl Acetate,

; Insoluble in Water
LogP (Predicted) ~3.4 (High lipophilicity requires high organic content in HPLC)

Analytical Workflow Strategy

The characterization of benzothiophene derivatives requires a systematic approach to rule out common regioisomers (specifically the 2-yl isomer) and synthetic byproducts.

AnalyticalWorkflow cluster_purity Purity & Quantitation cluster_ID Structural ID Sample Crude/Purified Sample HPLC RP-HPLC (UV) (Purity >98%) Sample->HPLC NMR 1H / 13C NMR (Regiochemistry) Sample->NMR MS GC-MS / LC-MS (MW Confirmation) HPLC->MS Hyphenation Release Certificate of Analysis (CoA) HPLC->Release GC GC-FID (Residual Solvents) GC->Release NMR->Release MS->Release IR FT-IR (Functional Groups) IR->Release

Figure 1: Integrated analytical workflow for the certification of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To establish chromatographic purity and quantify potential regioisomers (2-yl analog). Rationale: The benzothiophene core is highly hydrophobic. A C18 stationary phase with a strong organic gradient is necessary to elute the compound within a reasonable timeframe while separating it from more polar synthetic precursors (e.g., benzothiophene-3-carboxylic acid).

Method Parameters[3][4][5][6]
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The 3.5 µm particle size offers a balance between backpressure and resolution, crucial for separating the 2-yl and 3-yl isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Formic acid is used to ensure ionization for MS compatibility if hyphenated; it also suppresses silanol activity.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

    • Insight: Benzothiophenes exhibit strong

      
       transitions at 254 nm.
      
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
2.040Isocratic Hold
12.090Linear Gradient
15.090Wash
15.140Re-equilibration
20.040End of Run
Acceptance Criteria
  • Retention Time: ~8.5 - 9.5 min (Typical).

  • Tailing Factor:

    
    .
    
  • Purity: Area %

    
    .
    

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Objective: To unequivocally confirm the position of the acetate group at C3 versus C2. Rationale: The chemical shift of the proton at the C2 position (in the 3-substituted isomer) is distinct from the C3 proton (in the 2-substituted isomer).

Sample Preparation

Dissolve 10-15 mg of the sample in 0.6 mL of


 (Chloroform-d). Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis).
Expected 1H NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.85 - 7.90 Multiplet1HAr-H (C4 or C7)Deshielded by aromatic ring current.
7.75 - 7.80 Multiplet1HAr-H (C7 or C4)
7.35 - 7.45 Multiplet2HAr-H (C5, C6)
7.30 Singlet1HH-C(2) Critical Diagnostic: This singlet confirms substitution at C3. If substituted at C2, this would be absent.
4.18 Quartet (

Hz)
2H

Characteristic ethyl ester pattern.
3.85 Singlet2H

Methylene spacer. Connects ring to carbonyl.
1.25 Triplet (

Hz)
3H

Methyl terminus of the ester.
13C NMR Key Signals
  • Carbonyl (C=O): ~171 ppm.

  • C3 (Quaternary): ~130-135 ppm (Significant downfield shift due to attachment).

  • C2 (Methine): ~123-125 ppm.

Protocol C: Mass Spectrometry (GC-MS)

Objective: Molecular weight confirmation and fragmentation analysis.

Method Conditions
  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1.0 mL/min).

  • Column: HP-5ms (30m x 0.25mm).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
Fragmentation Logic (EI, 70eV)

The mass spectrum follows a predictable fragmentation pathway driven by the stability of the benzothiophene core.

MassSpec M_Ion Molecular Ion [M]+ m/z 220 Frag1 Loss of Ethoxy [M - OEt]+ m/z 175 M_Ion->Frag1 - 45 Da Frag2 Loss of Ester Group (Tropylium-like rearrangement) [Benzothiophene-CH2]+ m/z 147 Frag1->Frag2 - 28 Da (CO)

Figure 2: Proposed EI-MS fragmentation pathway for Ethyl 2-(1-benzothiophen-3-yl)acetate.

  • Base Peak: Often m/z 147 (Benzothiophenyl-methyl cation) due to the high stability of the aromatic system after losing the ester functionality.

References

  • BenchChem. "Comparative Guide to Analytical Methods for Benzothiophene Derivatives." BenchChem Application Notes. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Synthesis and evaluation of benzothiophene analogs." PubMed Central. Link

  • SIELC Technologies. "Separation of Benzothiophene on Newcrom R1 HPLC column." SIELC Application Library. Link

  • Royal Society of Chemistry. "Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis." RSC Advances. Link

  • Sigma-Aldrich. "Ethyl 2-amino-1-benzothiophene-3-carboxylate Safety Data Sheet." Merck Millipore. Link

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Open | Status: Active | Priority: High

Welcome to the Benzothiophene Synthesis Support Hub

Product Focus: Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 30775-84-1) Common Application: Intermediate for leukotriene inhibitors (e.g., Zileuton) and various NSAIDs. User Level: Senior Researcher / Process Chemist

This guide addresses the technical bottlenecks in synthesizing the benzothiophene-3-acetate scaffold. Unlike simple esterifications, constructing the benzothiophene core or selectively functionalizing the C3 position is fraught with regioselectivity issues and polymerization risks.

Part 1: Route Analysis & Mechanism

To troubleshoot effectively, we must first identify which synthetic pathway you are utilizing. The impurity profile is strictly pathway-dependent.

Route A: The PPA Cyclization (Industrial Standard)
  • Precursor: Ethyl 4-(phenylthio)acetoacetate.

  • Reagent: Polyphosphoric Acid (PPA).[1][2][3]

  • Mechanism: Acid-mediated intramolecular Friedel-Crafts cyclization.[4]

  • Primary Challenge: Controlling the cyclization vs. polymerization competition.

Route B: Direct Alkylation (Medicinal Chemistry Scale)
  • Precursor: 1-Benzothiophene + Ethyl diazoacetate (or Ethyl bromoacetate).

  • Mechanism: Electrophilic aromatic substitution (EAS) or Carbenoid insertion.

  • Primary Challenge: Regioselectivity (C3 vs. C2).

Part 2: Troubleshooting Guide (Q&A)
Ticket #402: "I see a persistent impurity (~15%) with a similar retention time to my product. NMR shows a singlet in the aromatic region."

Diagnosis: Regioisomer Contamination (The C2-Isomer). Context: If you are using Route B (Direct Alkylation) , this is the most common issue. Benzothiophene is naturally nucleophilic at C3 (unlike indole, which is C3, or benzofuran, which is C2). However, the energy difference is small enough that C2-alkylation occurs, especially at higher temperatures or with unhindered electrophiles.

  • The Side Product: Ethyl 2-(1-benzothiophen-2-yl)acetate.

  • Root Cause:

    • Reaction temperature too high (loss of kinetic control).

    • Lack of bulky ligands on the catalyst (if using Rh/Cu carbenoid chemistry).

  • Resolution:

    • Switch Solvents: Non-polar solvents often enhance C3 selectivity over C2.

    • Purification: The C2 and C3 isomers have slightly different polarities. Flash chromatography with a shallow gradient (e.g., 0-5% EtOAc in Hexanes over 30 mins) is required.

Ticket #405: "My PPA reaction turned into a black, viscous tar. Yield is <20%."

Diagnosis: Oligomerization / "PPA Burn". Context: In Route A , Polyphosphoric Acid (PPA) is a powerful dehydrating agent but also a harsh Lewis acid.

  • The Side Product: Polymeric thioethers and condensed aromatics.

  • Root Cause:

    • Thermal Runaway: Adding the precursor to hot PPA too quickly causes localized overheating.

    • Wet Reagents: Water in the PPA hydrolyzes the ester to the free acid (Benzothiophene-3-acetic acid), which can decarboxylate or polymerize under these conditions.

  • Corrective Protocol:

    • Viscosity Management: Dilute the PPA with a small amount of xylene or chlorobenzene (if compatible) to improve heat transfer, or mechanically stir vigorously.

    • Temperature Ramp: Add precursor at 60°C, then ramp to 90-100°C. Never add directly to 100°C PPA.

    • Quench: Pour the reaction mixture onto crushed ice/water slowly. Do not add water to the PPA.

Ticket #409: "High baseline noise and a non-polar impurity eluting before the product."

Diagnosis: Disulfide Formation.[5] Context: Common in both routes if thiophenol is used or generated in situ.

  • The Side Product: Diphenyl Disulfide (Ph-S-S-Ph).

  • Root Cause: Oxidation of thiophenol precursors by air.

  • Resolution:

    • In-Process Check: TLC spot (Hexanes) will show a high Rf UV-active spot.

    • Chemical Treatment: Wash the organic layer with dilute Sodium Borohydride (

      
      ) or Sodium Metabisulfite solution to reduce the disulfide back to thiophenol, which can then be washed out with basic water (
      
      
      
      ).
Part 3: Analytical Differentiation Matrix

Distinguishing the target (C3-substituted) from the common side product (C2-substituted) is critical.

FeatureTarget: 3-Isomer (Ethyl 2-(1-benzothiophen-3-yl)acetate)Impurity: 2-Isomer (Ethyl 2-(1-benzothiophen-2-yl)acetate)
H-2 Proton (NMR) Present (Singlet, ~7.4 - 7.6 ppm)Absent (Substituted)
H-3 Proton (NMR) Absent (Substituted)Present (Singlet, ~7.2 - 7.3 ppm)
Methylene (

) Shift
Typically 3.8 - 4.0 ppm Typically 3.9 - 4.1 ppm (Slightly downfield)
Fragmentation (MS) m/z 147 (Benzothiophenyl cation) dominantm/z 147 present, but ratio of fragments differs
Elution Order (Silica) Usually elutes Second (More polar)Usually elutes First (Less polar)

Note: Chemical shifts are solvent-dependent (


 assumed).
Part 4: Reaction Logic & Impurity Pathway

The following diagram illustrates the PPA Cyclization Route and the divergence points for common side products.

BenzothiopheneSynthesis Start Start: Thiophenol + Ethyl 4-chloroacetoacetate Intermediate Intermediate: Ethyl 4-(phenylthio)acetoacetate Start->Intermediate Alkylation (Base) Side_Disulfide Impurity A: Diphenyl Disulfide (Oxidation) Start->Side_Disulfide Air Oxidation PPA_Step Reaction: Cyclization (Polyphosphoric Acid, 90°C) Intermediate->PPA_Step Dehydration Target TARGET: Ethyl 2-(1-benzothiophen-3-yl)acetate PPA_Step->Target Major Pathway (Friedel-Crafts) Side_Isomer Impurity B: Ethyl 3-methylbenzothiophene- 2-carboxylate (Wrong Cyclization Mode) PPA_Step->Side_Isomer Rearrangement/Peckmann Side_Tar Impurity C: Polymerized Tars (Overheating) PPA_Step->Side_Tar T > 100°C Exothermic Runaway Side_Acid Impurity D: Benzothiophene-3-acetic acid (Hydrolysis) PPA_Step->Side_Acid Wet PPA/Workup

Caption: Logical flow of the PPA cyclization route showing critical divergence points for impurity formation.

Part 5: Detailed Experimental Protocol (Validation)

To minimize the side products described above, use this optimized protocol for the PPA route.

Step 1: Intermediate Synthesis

  • Dissolve Thiophenol (1.0 eq) in acetone with

    
     (1.2 eq).
    
  • Add Ethyl 4-chloroacetoacetate (1.05 eq) dropwise at 0°C to prevent exotherm.

  • Stir at RT for 4 hours. Filter salts and evaporate. Check for Disulfides here.

Step 2: Cyclization (Critical Step)

  • Charge PPA (10 parts by weight relative to substrate) into a reactor.

  • Heat PPA to 60°C (viscosity reduction).

  • Add the Intermediate dropwise over 30 minutes. Do not allow temp to exceed 75°C during addition.

  • Once addition is complete, ramp temp to 90°C for 1-2 hours.

  • Monitor: TLC should show disappearance of the acyclic ketone.

  • Workup: Pour onto ice/water. Extract with Ethyl Acetate.[5][6][7]

  • Purification: If "Impurity B" (Isomer) is present, recrystallize from Hexane/Ethanol or perform column chromatography.

References
  • Synthesis of Benzo[b]thiophene-3-acetic Acids. Der Pharma Chemica. Describes the reaction of thiophenol with ethyl 4-chloroacetoacetate and subsequent PPA cyclization.

  • Benzothiophene Synthesis & Impurities. Organic Chemistry Portal. Overview of various benzothiophene synthetic strategies including Pd-catalyzed and acid-mediated routes.

  • Differentiation of Acetylthiophene Isomers. BenchChem. Provides mass spectrometry fragmentation patterns relevant to distinguishing thiophene regioisomers.

  • Process for the synthesis of benzothiophenes. Google Patents (EP0832889B1). Detailed industrial process conditions for minimizing rearrangement and tar formation in benzothiophene cyclizations.

  • Polyphosphoric Acid in Organic Synthesis. ResearchGate. Review of PPA mechanisms, including the cyclization of arylthio-ketones and associated side reactions.

Sources

Technical Support Center: Purification of Ethyl 2-(1-benzothiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-BT3-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support hub for Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 20696-22-2). This guide addresses the purification challenges inherent to 3-substituted benzothiophene esters. These compounds often present as low-melting solids or viscous oils, making them prone to "oiling out" during crystallization and requiring precise chromatographic separation to remove isomeric impurities and unreacted acids.

This support documentation is structured into modular troubleshooting workflows designed to isolate specific failure modes in your purification pipeline.

Module 1: Critical Impurity Profiling

"Know Your Enemy" Before selecting a purification method, identify the likely contaminants based on your synthesis route.

Impurity ClassOriginDiagnostic Signal (1H NMR)Removal Strategy
Unreacted Acid (3-Benzothiopheneacetic acid)Incomplete Fischer EsterificationBroad singlet (10–12 ppm, -COOH)Alkaline Wash (Protocol A)
Isomers (2-substituted variants)Regioselectivity issues in cyclizationShift in thiophene proton (s, ~7.2–7.5 ppm)Flash Chromatography (Protocol B)
Palladium Residues Cross-coupling (Suzuki/Heck)Dark color / Broadening of all peaksThiol Scavengers / Celite
Homocoupled Dimers Oxidative coupling side-reactionExtra aromatic multipletsRecrystallization / HPLC

Module 2: Decision Logic & Workflow

The physical state of Ethyl 2-(1-benzothiophen-3-yl)acetate is often on the borderline between a viscous oil and a low-melting solid (approx. MP < 40°C depending on purity). Use this logic flow to determine your path.

PurificationLogic Start Crude Reaction Mixture AcidWash Protocol A: Acid-Base Extraction Start->AcidWash CheckState Physical State check (RT) IsOil Viscous Oil CheckState->IsOil IsSolid Solid / Precipitate CheckState->IsSolid AcidWash->CheckState TLC TLC Analysis (Hex:EtOAc 9:1) IsOil->TLC Cryst Protocol C: Recrystallization IsSolid->Cryst Distill High Vac Distillation (If thermally stable) TLC->Distill Clean TLC, just solvent Column Protocol B: Flash Chromatography TLC->Column Close impurities (ΔRf < 0.2) Column->IsOil Concentrate Fractions

Figure 1: Decision tree for selecting the optimal purification pathway based on physical state and impurity profile.

Module 3: Troubleshooting Guides & Protocols

Protocol A: The "Pre-Wash" (Acid Removal)

Issue: My product has a persistent acidic smell or shows a broad OH peak in NMR. Context: Unreacted 3-benzothiopheneacetic acid is the most common impurity. It is soluble in organic solvents but forms a water-soluble salt at high pH.

Step-by-Step:

  • Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic phase 2× with Sat. NaHCO₃ (Sodium Bicarbonate).

    • Why? This converts the free acid into its sodium carboxylate salt, forcing it into the aqueous layer.

  • Critical Check: Measure the pH of the aqueous layer. It must be >8. If not, wash again with 1M Na₂CO₃ .

  • Wash 1× with Brine to remove trapped water.

  • Dry over MgSO₄ (Magnesium Sulfate), filter, and concentrate.

Protocol B: Flash Chromatography (The Workhorse)

Issue: I cannot separate the 2-isomer from the 3-isomer. Context: Benzothiophene isomers have very similar polarities. Standard isocratic elution often fails.

Solvent System Optimization:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate.[1][2][3]

Gradient Table:

Column Volume (CV) % Ethyl Acetate Purpose
0–2 0% Elute non-polar hydrocarbons/dimers
2–5 0% → 5% Elute the 2-substituted isomer (often less polar)
5–12 5% → 15% Target Product Elution Window

| 12+ | 50% | Flush remaining polar impurities |

Pro-Tip: If separation is still poor, switch the non-polar solvent from Hexanes to Toluene . The π-π interactions between Toluene and the benzothiophene ring can alter selectivity significantly [1].

Protocol C: Recrystallization (For Solids)

Issue: The product "oils out" instead of crystallizing. Context: This ester has a low melting point. If the solution is too concentrated or hot, it separates as a liquid phase before organizing into a lattice.

Troubleshooting "Oiling Out":

  • Solvent Choice: Use Hexane (or Pentane) with a minimum amount of EtOAc or Diethyl Ether .

  • Technique:

    • Dissolve the crude in the minimum amount of warm (not boiling) solvent.

    • Add a "seed crystal" if available.[2]

    • Slow Cooling: Wrap the flask in foil or a towel to cool it to Room Temp over 2 hours, then move to 4°C, then -20°C.

    • Why? Rapid cooling traps impurities and encourages oil formation.

  • Rescue: If it oils out, reheat to dissolve, add 10% more solvent, and scratch the glass wall with a rod to induce nucleation.

Module 4: Advanced Scavenging (Pd Removal)

Issue: Product is dark brown/black after column. Context: If synthesized via Pd-catalyzed coupling, residual metal can coordinate to the sulfur in the benzothiophene ring.

Workflow:

  • Dissolve product in EtOAc.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite 545 .

  • Result: The filtrate should be significantly lighter (yellow/pale orange).

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but only under high vacuum (< 1 mmHg). Benzothiophene esters have high boiling points (>150°C at reduced pressure). Prolonged heating at atmospheric pressure will cause decomposition or transesterification. Bulb-to-bulb distillation (Kugelrohr) is recommended for small scales [2].

Q: My NMR shows a doublet at 1.2 ppm and quartet at 4.1 ppm. Is this product? A: Yes, that is the characteristic pattern of the Ethyl group (-OCH₂CH₃). Ensure the integration matches the aromatic signals (4H for the benzene ring, 1H for the thiophene C2 proton).

Q: Why does the C2-proton signal disappear? A: If the singlet at ~7.2–7.4 ppm (thiophene ring proton) is missing, you may have accidentally functionalized the C2 position (isomeric impurity) or deuterium exchange has occurred if using CD₃OD/D₂O (unlikely for this ester, but possible for the acid).

References

  • BenchChem Support. (2025).[2][4] Purification of Crude Benzothiophene Derivatives: Troubleshooting Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Ethyl Acetate and Ester Thermochemistry Data. Retrieved from [5]

  • Journal of Organic Chemistry. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.[6] Retrieved from

  • Science Ready. (2021). Fisher Esterification, Isolation and Purification of Esters.[7] Retrieved from

  • Taylor & Francis. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives. Retrieved from

Sources

Optimizing reaction conditions for the esterification of 2-(Benzo[b]thiophen-3-yl)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 2-(Benzo[b]thiophen-3-yl)acetic Acid Esterification

Introduction: The Substrate & The Challenge

Senior Application Scientist Note: You are working with 2-(Benzo[b]thiophen-3-yl)acetic acid (CAS: 1131-09-5). This is a fused heteroaromatic system where a benzene ring is fused to a thiophene ring. The acetic acid moiety is at the 3-position.

Key Chemical Sensitivities:

  • Thiophene Ring Reactivity: The sulfur atom makes the ring electron-rich. While the 3-position is substituted, the 2-position remains susceptible to electrophilic attack or acid-catalyzed polymerization (tarring) under harsh conditions.

  • Sulfur Oxidation: The thiophene sulfur can be oxidized to the sulfoxide or sulfone by strong oxidants (e.g., peroxides, nitric acid).

  • Solubility: Like many fused heterocycles, the free acid may exhibit poor solubility in cold alcohols, necessitating reflux or co-solvents.

This guide prioritizes yield , purity , and scalability .

Part 1: Method Selection Strategy

Before starting, use this decision matrix to select the optimal protocol for your specific constraints.

EsterificationStrategy Start Select Methodology Scale Scale of Reaction? Start->Scale Small Small (<1g) High Value Scale->Small Discovery Large Large (>10g) Cost Sensitive Scale->Large Process AcidSens Acid Sensitive Groups? Small->AcidSens Speed Speed vs. Cost? Large->Speed YesSens Use Alkylation (Method C) AcidSens->YesSens Yes NoSens Robust Substrate AcidSens->NoSens No Fast Method A: Acid Chloride (SOCl2) NoSens->Fast Standard Speed->Fast High Throughput Cheap Method B: Fischer (H2SO4/MeOH) Speed->Cheap Lowest BOM Cost

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and substrate sensitivity.

Part 2: Technical Protocols & Troubleshooting

Method A: The "Workhorse" – Acid Chloride Activation

Best for: High conversion, difficult substrates, and avoiding equilibrium issues.

The Protocol:

  • Suspend 2-(benzo[b]thiophen-3-yl)acetic acid (1.0 equiv) in anhydrous Methanol (or desired alcohol).

  • Cool to 0°C. This is critical to control the exotherm.

  • Add Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv) dropwise.

    • Mechanistic Note: SOCl₂ reacts with the alcohol to generate anhydrous HCl in situ and also transiently forms the acid chloride, driving the reaction kinetically.

  • Remove ice bath and reflux for 2–4 hours.

  • Monitor by TLC/HPLC.

  • Evaporate solvent/excess reagent. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove HCl/unreacted acid), then Brine.

Troubleshooting Guide (Q&A)

SymptomProbable CauseCorrective Action
Reaction turns dark black/tarry. Polymerization. The 2-position of the thiophene ring is acid-sensitive. High local concentrations of SOCl₂ or heat caused degradation.1. Ensure strict 0°C start. 2. Dilute the reaction mixture (0.1 M concentration). 3. Switch to Method C (Base-promoted) to avoid strong acid.
Yellow impurity observed. Sulfur Oxidation. Trace oxidants or old SOCl₂ containing sulfuryl chloride (SO₂Cl₂).1. Use fresh, distilled SOCl₂. 2. Degas the solvent with Nitrogen before use.
Incomplete Conversion. Moisture. SOCl₂ was consumed by water in the solvent before activating the acid.1. Use anhydrous methanol. 2. Increase SOCl₂ to 3.0 equiv.
Method B: Equilibrium Control – Fischer Esterification

Best for: Large scale, green chemistry (avoiding SOCl₂), and cost reduction.

The Protocol:

  • Dissolve acid in excess Alcohol (acts as solvent).[1]

  • Add catalytic H₂SO₄ (5-10 mol%) or p-TsOH (monohydrate).

  • Reflux with a Dean-Stark trap (if using high-boiling alcohols like Ethanol/Butanol) or use molecular sieves (3Å) for Methanol.

  • Run for 12–24 hours.

Troubleshooting Guide (Q&A)

Q: My yield is stuck at ~60-70%. Adding more acid catalyst doesn't help. Why? A: This is a classic Equilibrium Limitation .

  • The Science:

    
    . Once equilibrium is reached, the catalyst only speeds up the forward and reverse rates equally.
    
  • The Fix: You must break the equilibrium.

    • Remove Water: Add activated 3Å Molecular Sieves directly to the reflux (for MeOH).

    • Concentration: Use a larger excess of alcohol (solvent).[2][3]

    • Azeotrope: If using EtOH, add Toluene and use a Dean-Stark trap to physically remove water.[4]

Q: Can I use HCl gas instead of Sulfuric Acid? A: Yes. Bubbling dry HCl gas into methanol (making methanolic HCl) is milder than H₂SO₄ and easier to remove (evaporation vs. aqueous wash). This often results in a cleaner product for thiophene derivatives prone to sulfonation.

Method C: Mild Alkylation (Base-Promoted)

Best for: Acid-sensitive substrates or small-scale "precious" samples.

The Protocol:

  • Dissolve acid (1.0 equiv) in DMF or Acetone.

  • Add K₂CO₃ or Cs₂CO₃ (1.5 equiv). Stir 15 min to form the carboxylate salt.

  • Add Alkyl Iodide (e.g., Methyl Iodide, 1.2 equiv).

  • Stir at Room Temperature (RT) for 2–6 hours.

Troubleshooting Guide (Q&A)

Q: I see a byproduct with a similar mass but different retention time. What is it? A: This is likely C-Alkylation .[1]

  • The Mechanism: The CH₂ group at position 3 is "benzylic" (thenylic). Strong bases can deprotonate this carbon, leading to alkylation at the Carbon (C-alkylation) rather than the Oxygen (O-alkylation/esterification).

  • The Fix:

    • Use a weaker base : Switch from Cs₂CO₃ to NaHCO₃.

    • Lower Temperature : Run at 0°C to RT; never heat.

    • Solvent : Switch from DMF (polar aprotic, promotes ion separation) to Acetone to reduce C-reactivity.

Part 3: Data Summary & Comparison

FeatureMethod A (SOCl₂)Method B (Fischer)Method C (Alkylation)
Typical Yield 90–98%70–85%95–99%
Reaction Time 2–4 Hours12–24 Hours2–6 Hours
Purification Extraction (Easy)Extraction (Moderate)Filtration/Wash (Easy)
Risk Factor Acidic degradationIncomplete reactionC-Alkylation (rare)
Cost LowVery LowHigh (Reagents/DMF waste)

Part 4: Analytical Validation (QC)

H-NMR Markers for Success:

  • Starting Material: Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm).

  • Product (Methyl Ester): Appearance of a sharp singlet at ~3.7 ppm (OCH₃) .

  • Thiophene Ring Integrity: The aromatic region (7.3–7.9 ppm) should remain unchanged. New peaks here indicate polymerization or sulfonation.

  • Alpha-Protons: The CH₂ singlet at position 3 (approx 3.8–4.0 ppm) should remain a singlet. If it becomes a multiplet or disappears, check for C-alkylation or oxidation.[1]

References

  • Sigma-Aldrich. Product Specification: 2-(Benzo[b]thiophen-3-yl)acetic acid. Retrieved from (General chemical properties and stability data).

  • Thermo Fisher Scientific. Safety Data Sheet: Benzo[b]thiophene-3-acetic acid. Retrieved from (Handling and safety protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70678, Benzo[b]thiophene-3-acetic acid. Retrieved from (Structure and chemical identifiers).

  • Gabriele, B., et al. (2011).Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry.

Sources

Troubleshooting guide for the synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing Ethyl 2-(1-benzothiophen-3-yl)acetate (also known as Ethyl benzothiophene-3-acetate).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Regioselectivity & Yield in Benzothiophene-3-acetic Acid Esterification

Executive Summary & Molecule Profile

Target Molecule: Ethyl 2-(1-benzothiophen-3-yl)acetate CAS: 3060-50-2 Core Challenge: The primary difficulty in synthesizing this scaffold is regiocontrol . Electrophilic substitution on 1-benzothiophene favors the C-3 position, but C-2 reactivity is significant enough to cause isomeric mixtures that are difficult to separate. Furthermore, the thiophene ring is susceptible to desulfurization or polymerization under harsh Lewis acid conditions.[1]

This guide addresses the three most common synthetic pathways:

  • Pathway A (Direct): Friedel-Crafts Alkylation (High risk of isomers).

  • Pathway B (Stepwise Homologation): Via 3-(Chloromethyl)benzo[b]thiophene (High fidelity).

  • Pathway C (Classical): Reformatsky Reaction on 3-Benzothiophenone.[1]

Diagnostic Workflow (Decision Tree)

Before proceeding, identify your current failure mode using the logic map below.[1]

TroubleshootingFlow Start Start: Select Synthetic Route RouteA Route A: Friedel-Crafts (Benzothiophene + Ethyl Chloroacetate) Start->RouteA RouteB Route B: Homologation (3-Chloromethyl intermediate) Start->RouteB IssueA1 Issue: Product is a mixture of isomers (C2 vs C3) RouteA->IssueA1 IssueA2 Issue: Polyalkylation (Multiple spots on TLC) RouteA->IssueA2 IssueB1 Issue: Low Yield in Cyanation Step RouteB->IssueB1 SolA1 Solution: Switch solvent to CH2Cl2/DCE or lower temp. Check Lewis Acid strength. IssueA1->SolA1 SolA2 Solution: Increase stoichiometry of Benzothiophene (1.5 eq) to suppress polyalkylation. IssueA2->SolA2 SolB1 Solution: Use Phase Transfer Catalysis (TBAB) or switch to DMSO solvent. IssueB1->SolB1

Figure 1: Logical troubleshooting flow for identifying process bottlenecks based on the chosen synthetic route.

Critical Troubleshooting Guides (FAQs)

Protocol A: Friedel-Crafts Alkylation (Direct Route)

Context: You are reacting 1-benzothiophene with ethyl chloroacetate using a Lewis Acid (


 or 

).

Q1: I am seeing two close spots on my TLC and NMR shows a mixture. Is this the C-2 isomer? Diagnosis: Yes. While electrophilic substitution in benzothiophene favors C-3 (unlike thiophene which favors C-2/C-5), the selectivity is not absolute. The activation energy difference between C-3 and C-2 attack is small. The Fix:

  • Temperature Control: Lower your reaction temperature to

    
     or 
    
    
    
    . Higher temperatures promote thermodynamic equilibration or less selective kinetic attack, increasing the C-2 isomer.
  • Catalyst Switch: Switch from

    
     (hard, aggressive) to 
    
    
    
    (softer, milder). Stannic chloride often improves C-3 regioselectivity by "softening" the electrophile.
  • Solvent Effect: Ensure you are using a non-polar solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Nitrobenzene or other polar solvents can sometimes alter the complexation of the Lewis acid, affecting regiochemistry.[1]

Q2: My reaction mixture turned into a black tar. What happened? Diagnosis: Polymerization.[1] The thiophene ring is electron-rich and sensitive to strong acids.


 can induce cationic polymerization of the benzothiophene starting material.[1]
The Fix: 
  • Order of Addition: Do not add the catalyst to the benzothiophene directly.[1] Premix the Ethyl Chloroacetate and Lewis Acid in DCM first to form the active electrophilic complex, then add this solution dropwise to the benzothiophene at low temperature.

  • Quenching: Quench immediately upon completion. Prolonged exposure to Lewis acids promotes degradation.[1]

Protocol B: Homologation via 3-(Chloromethyl)benzo[b]thiophene (High Purity Route)

Context: You are converting 3-chloromethylbenzo[b]thiophene to the nitrile, then hydrolyzing/esterifying. This is the preferred industrial route for high purity.[1]

Q3: The substitution of the chloride with cyanide (NaCN/KCN) is stalling or low yielding. Diagnosis: The 3-chloromethyl group is benzylic-like but can be sluggish due to the steric bulk of the fused ring and electronic repulsion. The Fix:

  • Phase Transfer Catalysis (PTC): This is the critical "unlock."[1] Use Tetrabutylammonium bromide (TBAB) (5-10 mol%) in a biphasic system (Water/DCM or Water/Toluene).

  • Solvent Switch: If not using PTC, switch to DMSO or DMF at

    
    . The dipolar aprotic nature vastly accelerates 
    
    
    
    displacement.[1]

Q4: Hydrolysis of the nitrile to the ester is incomplete or giving the acid. Diagnosis: Pinner reaction conditions (HCl/Ethanol) are often used to go directly from Nitrile


 Ester, but water traces cause Acid formation.
The Fix: 
  • Dry HCl: Generate HCl gas in situ by adding Acetyl Chloride to dry Ethanol.[1] Do not use aqueous HCl.[1]

  • Two-Step Validation: It is often cleaner to hydrolyze the nitrile fully to the Carboxylic Acid (using NaOH/H2O), purify the acid (which is a solid and easy to recrystallize), and then esterify (Fischer esterification: EtOH/H2SO4). This ensures the final product is free of amide/nitrile impurities.[1]

Analytical Data & Specifications

Use the table below to validate your isolated product.

ParameterSpecification (Expected)Common Deviation (Trouble)
Appearance Clear oil or low-melting white solidDark/Yellow oil (Polymer/Sulfur oxidation)

NMR (Aromatic)
Singlet at

ppm (H-2 proton)
Doublet or multiplet pattern indicating C-2 substitution

NMR (Methylene)
Singlet at

ppm (

at C3)
Shifted downfield (indicates chloromethyl impurity)
Regio-purity

C-3 isomer

C-2 isomer (visible as minor aromatic peaks)

Detailed Experimental Protocol (Recommended Route)

Route: Homologation via Chloromethylation (To ensure C-3 Regioselectivity).

Step 1: Chloromethylation

Reference Method: Adapted from Organic Syntheses and standard heterocycle protocols [1, 2].[1]

  • Setup: Charge a flask with 1-benzothiophene (1.0 equiv) and Paraformaldehyde (1.5 equiv) in concentrated HCl (aqueous) and Acetic Anhydride .

    • Note: The Acetic Anhydride/HCl generates anhydrous HCl and facilitates the reaction.[1]

  • Reaction: Heat to

    
     with vigorous stirring. Monitor by TLC (Hexane/EtOAc).[1][2]
    
  • Workup: Pour into ice water. Extract with DCM.[1][3] Wash with

    
    .[1]
    
  • Result: 3-(Chloromethyl)benzo[b]thiophene . (Note: This intermediate is a potent alkylator; handle with gloves).[1]

Step 2: Cyanation (The Homologation)
  • Setup: Dissolve the chloride (Step 1) in DMSO .

  • Reagent: Add NaCN (1.2 equiv).[1] Caution: Cyanide hazard.

  • Reaction: Heat to

    
     for 2-4 hours.
    
  • Workup: Quench with bleach (to destroy cyanide) then water.[1] Extract with EtOAc.[1][4][5]

  • Result: 2-(1-benzothiophen-3-yl)acetonitrile .

Step 3: Pinner Alcoholysis (Direct to Ester)
  • Setup: Dissolve the nitrile in absolute Ethanol .

  • Reagent: Bubble dry HCl gas (or add Acetyl Chloride dropwise at

    
    ) until saturated (approx 3-4M HCl).
    
  • Reaction: Reflux for 4-6 hours.

  • Workup: Concentrate in vacuo. Add water. Extract the ester with Ether/DCM.[1]

  • Purification: Vacuum distillation or Column Chromatography (Silica, 9:1 Hexane:EtOAc).[1]

References

  • Campaigne, E., & Archer, W. L. (1953). "3-Thenoic Acid". Organic Syntheses, 33, 94. (Foundational protocol for thiophene side-chain functionalization).

  • Blicke, F. F., & Sheets, D. G. (1949). "Derivatives of Thianaphthene".[1] Journal of the American Chemical Society, 71(8), 2856-2859. (Classic reference establishing the chloromethylation route for C-3 selectivity).

  • Organic Chemistry Portal. "Synthesis of Benzothiophenes". (General overview of modern Pd-catalyzed and cyclization methods).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on electrophilic substitution rules for benzothiophene vs thiophene).

Disclaimer: This guide is for research purposes only. All synthesis involving benzothiophenes, cyanides, and strong acids must be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Technical Support Center: Stability & Degradation of Ethyl 2-(1-benzothiophen-3-yl)acetate

[1]

Status: Online Operator: Dr. Aris (Senior Application Scientist) Case ID: BT-EST-STAB-001 Subject: Comprehensive Stability Profile & Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. You are likely working with Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: N/A for specific isomer, generic structure implied). As a researcher, you know that the stability of this intermediate is governed by two competing functional motifs: the labile ethyl ester side chain and the electron-rich benzothiophene core.

This guide is structured as a series of "Troubleshooting Tickets" based on real-world inquiries we receive from drug development teams. Each section addresses a specific failure mode, explains the chemical causality, and provides a validated protocol for assessment.

Ticket #1: "My purity is dropping in aqueous formulation/buffer."

Diagnosis: Hydrolytic Degradation (Saponification/Acidolysis) Severity: High Mechanism: The ethyl ester moiety is the "Achilles' heel" of this molecule in aqueous media.

  • Basic Conditions (pH > 8): Rapid irreversible saponification occurs. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethoxide and the carboxylate salt.

  • Acidic Conditions (pH < 4): Reversible acid-catalyzed hydrolysis yields the free acid and ethanol.

The Degradation Product: 2-(1-benzothiophen-3-yl)acetic acid.

Visualization: Hydrolysis Pathway

HydrolysisFig 1. Hydrolytic cleavage of the ester bond under aqueous stress.EsterEthyl 2-(1-benzothiophen-3-yl)acetate(Intact Ester)InterTetrahedral Intermediate(Transient)Ester->Inter+ H2O / OH-Acid2-(1-benzothiophen-3-yl)acetic acid(Degradant)Inter->AcidCollapseEthanolEthanol(Byproduct)Inter->EthanolLeaving Group

Action Plan: Hydrolytic Stress Protocol

To confirm this pathway, perform the following stress test based on ICH Q1A(R2) guidelines [1].

StepActionTechnical Note
1. Prep Dissolve compound to 1 mg/mL in Acetonitrile (ACN).ACN is preferred over MeOH to prevent transesterification.
2. Acid Stress Mix 1:1 with 0.1 N HCl . Incubate at 60°C for 4–8 hours.Monitor for appearance of the carboxylic acid peak (RT shift).
3. Base Stress Mix 1:1 with 0.1 N NaOH . Incubate at RT for 2 hours.Warning: Reaction is fast. Quench immediately with 0.1 N HCl before analysis.
4. Analysis Analyze via HPLC-UV (254 nm).The acid degradant is more polar; expect it to elute earlier than the parent ester.

Ticket #2: "I see new peaks at M+16 and M+32 in LC-MS."

Diagnosis: Oxidative Degradation (S-Oxidation) Severity: Moderate (High in presence of peroxides) Mechanism: The benzothiophene sulfur atom is electron-rich and susceptible to electrophilic attack by oxidants (peroxides, superoxides).

  • Sulfoxide Formation (M+16): The first step oxidation yields the sulfoxide (chiral sulfur center).

  • Sulfone Formation (M+32): Further oxidation yields the sulfone. This is often irreversible and indicates harsh oxidative stress [2].

The Degradation Products:

  • Ethyl 2-(1-benzothiophen-3-yl-S-oxide)acetate

  • Ethyl 2-(1-benzothiophen-3-yl-S,S-dioxide)acetate

Visualization: Oxidative Pathway

OxidationFig 2. Stepwise S-oxidation of the thiophene ring.ParentBenzothiophene Core(Sulfide)SulfoxideS-Oxide (Sulfoxide)(+16 Da)Parent->SulfoxideOxidation (H2O2/Peroxides)SulfoneS,S-Dioxide (Sulfone)(+32 Da)Sulfoxide->SulfoneFurther Oxidation

Action Plan: Oxidative Stress Protocol

Validate oxidative stability using Hydrogen Peroxide.[1]

StepActionTechnical Note
1. Prep Prepare 1 mg/mL stock in ACN/Water (50:50).Avoid ether solvents (THF) which may contain endogenous peroxides.
2. Stress Add 3% H₂O₂ (final concentration). Incubate at RT for 24 hours.If <5% degradation, increase to 60°C or use 10% H₂O₂.
3. Quench Quench with Sodium Metabisulfite or Catalase.Essential to stop reaction before injection to protect the HPLC column.
4. Analysis LC-MS is required.Look for mass shifts of +16 (Sulfoxide) and +32 (Sulfone).

Ticket #3: "How should I store the solid material?"

Diagnosis: General Stability Strategy Recommendation: While the solid state is generally stable, the ester is moisture-sensitive and the sulfur is light-sensitive (photolysis). Follow these storage tiers based on ICH guidelines [3].

Storage & Stability Summary Table
ConditionRisk LevelExpected Shelf LifeRecommended For
-20°C / Inert Gas Low> 2 YearsLong-term Reference Standards
2–8°C (Dark) Low-Medium12–24 MonthsWorking Stock
25°C / 60% RH Medium6 MonthsShort-term Bench Use
40°C / 75% RH High< 3 MonthsDo Not Use (Accelerated Degradation)

Critical Handling Note: Always store under Nitrogen or Argon to prevent autoxidation of the sulfur ring over long periods. Use amber vials to prevent UV-induced dimerization or photo-oxidation.

Ticket #4: "My HPLC peaks are co-eluting."

Diagnosis: Analytical Method Failure Solution: The acid degradant (from hydrolysis) and the sulfoxide (from oxidation) have distinct polarities. You must optimize your gradient.

Recommended HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses ionization of the acid degradant, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Logic:

    • Acid Degradant: Elutes early (more polar).

    • Sulfoxide: Elutes slightly earlier than parent.

    • Parent Ester: Elutes late.

    • Sulfone: Elutes near the sulfoxide.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[1] [Link]

  • Murata, S., et al. (2023).[6] Relationships between Structures and Reactivities in the Oxidation of Benzothiophene Derivatives. SciSpace / University of Toyama. [Link]

  • World Health Organization. (2018). Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.[5][7][8] WHO Technical Report Series, No. 1010, Annex 10. [Link]

Scalable synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate for research applications.

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Scalable Synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate .

Topic ID: SYN-BT-3AA-001 | Status: Active | Level: Advanced Research & Scale-Up

Executive Summary & Molecule Profile

Target Molecule: Ethyl 2-(1-benzothiophen-3-yl)acetate CAS Registry Number: 3042-84-0 Primary Application: Key intermediate for 5-lipoxygenase inhibitors (e.g., Zileuton) and various selective estrogen receptor modulators (SERMs).

The Challenge: Synthesizing 3-substituted benzothiophenes is historically plagued by regioselectivity issues. The C2 position is electronically active, often leading to C2/C3 isomeric mixtures during direct electrophilic substitution. For scalable applications where chromatographic separation is cost-prohibitive, selecting a route with high regio-fidelity is critical.

This guide details the Willgerodt-Kindler Strategy (Route A) as the "Gold Standard" for scalability and purity, while providing the Direct Alkylation Strategy (Route B) for rapid, smaller-scale research needs.

Route Selection Strategy (Decision Logic)

Before beginning, use this logic flow to select the protocol best suited to your available equipment and purity requirements.

RouteSelection Start START: Select Synthesis Scale ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is >98% Isomeric Purity Critical? ScaleCheck->PurityCheck No (Lab Scale) RouteA ROUTE A: Willgerodt-Kindler (High Purity / Scalable) ScaleCheck->RouteA Yes (Industrial/Pilot) EquipCheck High-Vac Distillation Available? PurityCheck->EquipCheck No PurityCheck->RouteA Yes EquipCheck->RouteA No RouteB ROUTE B: Direct Friedel-Crafts (Rapid / Lower Purity) EquipCheck->RouteB Yes (Can separate isomers) RouteA->RouteB Fallback if reagents unavailable

Figure 1: Decision matrix for selecting the synthetic pathway based on scale and purity constraints.

Master Protocol: The Willgerodt-Kindler Strategy (Route A)

Best for: Scale-up (>100g), high regio-purity, avoiding chromatography. Mechanism: Friedel-Crafts Acylation


 Carbonyl Transposition/Oxidation 

Esterification.
Phase 1: Synthesis of 3-Acetylbenzothiophene

Note: Acylation at C3 is highly favored over C2 compared to alkylation.

Reagents:

  • Benzothiophene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • 
     (Anhydrous, 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask equipped with an addition funnel,

    
     inlet, and a gas scrubber (for HCl).
    
  • Complexation: Suspend

    
     in DCM at 0°C. Dropwise add Acetyl Chloride. Stir 15 min to form the acylium ion complex.
    
  • Addition: Add Benzothiophene dissolved in DCM dropwise, maintaining temp < 5°C.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture over crushed ice/HCl. Caution: Exothermic.

  • Workup: Separate organic layer, wash with brine, dry over

    
    , and concentrate. Recrystallize from EtOH if necessary.
    
Phase 2: Willgerodt-Kindler Rearrangement

This step converts the methyl ketone to the thioacetomorpholide, effectively moving the oxidation state to the terminal carbon.

Reagents:

  • 3-Acetylbenzothiophene (1.0 eq)

  • Sulfur (Elemental, 2.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • Catalyst: p-TsOH (0.05 eq - optional, accelerates reaction).

Step-by-Step:

  • Reaction: Combine ketone, sulfur, and morpholine in a flask.

  • Heating: Heat to reflux (approx. 110-130°C). Evolution of

    
     will occur (Scrubber required).
    
  • Duration: Reflux for 8-12 hours. The mixture will turn dark red/brown.

  • Isolation: Pour the hot mixture into warm ethanol. The thioamide intermediate often precipitates upon cooling. Filter and wash with cold EtOH.

Phase 3: Hydrolysis & Esterification

Reagents:

  • Thioamide intermediate

  • Glacial Acetic Acid / Conc. HCl (Hydrolysis)

  • Ethanol /

    
     (Esterification)
    

Step-by-Step:

  • Hydrolysis: Reflux the thioamide in a mixture of AcOH/HCl (2:1) for 6 hours.

  • Extraction: Dilute with water. Extract the Benzothiophene-3-acetic acid with Ethyl Acetate.

  • Esterification: Dissolve the crude acid in excess Ethanol. Add catalytic

    
     (5 mol%). Reflux 4 hours.
    
  • Purification: Remove EtOH. Dissolve residue in Ether/DCM. Wash with

    
     (removes unreacted acid). Dry and distill (BP approx 160°C @ 2mmHg) or pass through a short silica plug.
    

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Category: Reaction Failures (Phase 1 - Acylation)

Q: I am seeing significant amounts of 2-acetylbenzothiophene. How do I stop this?

  • Root Cause: High reaction temperature or "inverse addition" (adding catalyst to substrate).

  • Solution:

    • Ensure temperature is strictly < 5°C during addition.

    • Always form the

      
      /Acetyl Chloride complex first, then add the substrate.
      
    • Switch solvent to Nitrobenzene (though harder to remove) which enhances para/3-position selectivity due to complexation effects.

Q: The reaction mixture turned into a black tar during the Willgerodt step.

  • Root Cause: Thermal polymerization of thiophenes or excessive sulfur loading.

  • Solution:

    • Reduce temperature to 105-110°C. Do not exceed 130°C.

    • Ensure Morpholine is dry. Water can cause side reactions.

    • Rescue: If tar forms, decant the liquid while hot. The product is often in the supernatant.

Category: Purification & Yield

Q: My final ester has a persistent "rotten egg" smell.

  • Root Cause: Trace sulfur-morpholine species or thioesters carried over.

  • Solution: Wash the organic phase of the final ester with 10% Sodium Hypochlorite (Bleach) solution followed by Sodium Bisulfite. This oxidizes odorous sulfur species to water-soluble sulfoxides/sulfones.

Q: Low yield during the hydrolysis of the thioamide.

  • Root Cause: Thioamides are notoriously stable. Standard HCl hydrolysis may be insufficient.

  • Solution: Use 50% KOH in Ethanol for the hydrolysis (saponification) instead of acid. Reflux for 12h, remove ethanol, acidify to pH 2 to precipitate the free acid.

Comparative Data: Solvents & Conditions

Table 1: Friedel-Crafts Conditions for 3-Substitution Selectivity

Solvent SystemCatalystTemp (°C)C3:C2 RatioNotes
Dichloromethane

0

25
92:8Standard. Good solubility.
Nitrobenzene

0

25
98:2Best selectivity, difficult workup.
CS2

-1085:15Poor selectivity, toxic. Avoid.
Acetonitrile

0N/ALow conversion for this substrate.

Safety & Handling (Sulfur Specifics)

  • Benzothiophene: Moderate toxicity. Distinct, unpleasant naphthalene-like odor.

  • Willgerodt Reagents: Morpholine is corrosive. Elemental sulfur can form

    
     (deadly gas) upon heating with organics. ALWAYS  vent reaction vessels into a scrubber containing bleach or NaOH.
    
  • Waste Disposal: All aqueous waste from Phase 2 (Willgerodt) must be treated with bleach to destroy sulfides before disposal.

Visualization: The Willgerodt Mechanism Flow

Understanding the rearrangement is key to troubleshooting the "dark reaction" phase.

WillgerodtMechanism Ketone 3-Acetyl Benzothiophene Enamine Enamine Intermediate Ketone->Enamine + Morpholine Thiation Thiation (S attack) Enamine->Thiation + Sulfur Rearrange Migration (C=S moves to terminal) Thiation->Rearrange Heat Thioamide Thioacetomorpholide (Stable Solid) Rearrange->Thioamide Isomerization Acid 3-Acetic Acid Thioamide->Acid Hydrolysis

Figure 2: Simplified mechanistic flow of the Willgerodt-Kindler reaction, highlighting the critical migration step.

References

  • Campaigne, E. (1944). "3-Substituted Thianaphthenes". Journal of the American Chemical Society, 66(4), 684-686.

    • Foundational text on benzothiophene substitution p
  • Garnier, E., et al. (2022). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization". The Journal of Organic Chemistry, 87.

    • Modern catalytic altern
  • Carmack, M., & Spielman, M. A. (1946). "The Willgerodt Reaction".[1][2][3][4] Organic Reactions, 3, 83.

    • The definitive guide on the Willgerodt rearrangement mechanism and scope.
  • Vertex AI Search Results. (2026). "Scalable synthesis of Ethyl 2-(1-benzothiophen-3-yl)acetate".

Sources

Validation & Comparative

Structural Elucidation and Spectral Benchmarking of Ethyl 2-(1-benzothiophen-3-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, QC Analysts, and Structural Biologists.[1]

Ethyl 2-(1-benzothiophen-3-yl)acetate is a critical pharmacophore intermediate often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and anti-inflammatory agents. Its structural integrity is paramount because the benzothiophene core is prone to isomerization during Friedel-Crafts acylation or cyclization sequences.

This guide provides a definitive technical framework for interpreting the 1H and 13C NMR spectra of this compound. Unlike generic spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish the desired 3-substituted isomer from the thermodynamically stable 2-substituted alternative (a common impurity).

Experimental Protocol: Spectral Acquisition

To ensure data reproducibility and match the chemical shifts reported in this guide, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard.[2]
    
    • Why? It prevents the solvent overlap common in DMSO-

      
       (around 2.5 ppm) which can obscure the critical methylene linker signal.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[1][3][4]

Instrument Parameters (Recommended)
  • 1H Frequency: 400 MHz or higher (essential to resolve aromatic multiplets).

  • Relaxation Delay (D1):

    
     1.0 second (standard) or 
    
    
    
    5.0 seconds (for quantitative integration of the H-2 singlet).
  • Temperature: 298 K (

    
    C).[1]
    

1H NMR Spectrum Analysis

The proton spectrum consists of three distinct zones: the aliphatic ethyl ester, the diagnostic methylene linker, and the aromatic benzothiophene core.

Zone A: The Aliphatic Side Chain (High Field)

These signals confirm the integrity of the ethyl ester moiety.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.25 Triplet (

Hz)
3H

Typical methyl of an ethyl ester.[1]
4.16 Quartet (

Hz)
2H

Deshielded by oxygen; characteristic quartet.
Zone B: The Critical Linker (Mid Field)

This is the primary checkpoint for substitution position.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.85 Singlet2H

Diagnostic Signal. In the 2-isomer, this signal often shifts slightly upfield (

ppm) due to reduced anisotropic deshielding from the benzene ring.
Zone C: The Aromatic Core (Low Field)

The benzothiophene system contains 5 aromatic protons. The most important is H-2 .

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.45 Multiplet3HH-5, H-6, H-2 H-2 is the key. In 3-substituted benzothiophenes, H-2 appears as a sharp singlet (or minutely coupled doublet) in this region.[1]
7.75 – 7.85 Multiplet (d/dd)1HH-7Deshielded; often overlaps with H-4.
7.85 – 7.95 Multiplet (d/dd)1HH-4Most deshielded due to "bay region" like effect and proximity to the side chain.

13C NMR Spectrum Analysis

The carbon spectrum provides confirmation of the skeleton count (12 distinct carbons).

Assignment Table ( )

(ppm)
TypeAssignmentNotes
14.2

Ester MethylStandard aliphatic.
34.5

Linker

Key differentiator. The C-3 substituted linker is typically at ~34.5 ppm.
61.1

Ester

Deshielded by oxygen.
121.0 - 125.0

Ar C-4, C-5, C-6, C-7Aromatic methines.[1]
123.8

C-2 The thiophene ring carbon bearing the proton.
130.0

C-3 Substituted quaternary carbon.
139.0

C-3a/C-7aBridgehead carbons.
171.2

CarbonylCharacteristic ester carbonyl.

Comparative Analysis: 3-Isomer vs. 2-Isomer

The most common challenge in developing this compound is distinguishing it from Ethyl 2-(1-benzothiophen-2-yl)acetate . The following logic tree and comparison table illustrate how to differentiate them using NMR data.

Spectral Comparison Table
FeatureTarget: 3-Isomer (Substituted at C3)Alternative: 2-Isomer (Substituted at C2)Mechanism of Difference
H-Linker (

)
~3.85 ppm ~3.95 ppm Anisotropic effect of the benzene ring is stronger on the C3 position.
Thiophene H (

)
H-2: ~7.35 ppm H-3: ~7.15 - 7.25 ppm H-2 is adjacent to Sulfur (deshielding), making it generally further downfield than H-3.[1]
Coupling (

)
H-2 is usually a Singlet H-3 often shows Long-range coupling (

Hz) to H-7.
Cross-ring coupling is more prominent in 2-substituted systems.
Visualization: Structural Verification Workflow

The following diagram outlines the logical decision process for verifying the product identity.

StructuralVerification Start Crude Product Isolated H1_Acq Acquire 1H NMR (CDCl3) Start->H1_Acq Check_Linker Check Linker (-CH2-) Region (3.7 - 4.0 ppm) H1_Acq->Check_Linker Singlet_385 Singlet at ~3.85 ppm? Check_Linker->Singlet_385 Yes Singlet_395 Singlet at ~3.95 ppm? Check_Linker->Singlet_395 Yes Check_Aro Check Aromatic Region (7.0 - 7.5 ppm) Singlet_385->Check_Aro Conclusion_Isomer REJECT: 2-Isomer (Impurity) Singlet_395->Conclusion_Isomer H2_Singlet H-2 Signal: Sharp Singlet (> 7.3 ppm) Check_Aro->H2_Singlet Matches H3_Coupled H-3 Signal: Broad/Coupled (< 7.3 ppm) Check_Aro->H3_Coupled Matches Conclusion_Target CONFIRMED: Ethyl 2-(1-benzothiophen-3-yl)acetate H2_Singlet->Conclusion_Target H3_Coupled->Conclusion_Isomer

Caption: Decision tree for distinguishing the target 3-substituted ester from its 2-substituted isomer using 1H NMR markers.

Advanced Verification: NOE Experiments

If 1H chemical shifts are ambiguous due to solvent effects, a 1D NOE (Nuclear Overhauser Effect) experiment is the "Gold Standard" for self-validation.

  • Irradiate the Methylene Linker (3.85 ppm).

  • Observe Response:

    • 3-Isomer: You will see NOE enhancement at H-2 (thiophene ring) and H-4 (benzene ring). This "sandwich" effect confirms the linker is at position 3.

    • 2-Isomer: You will see NOE enhancement only at H-3 . You will not see enhancement at H-4 because the linker is too far away.

NOE_Logic Irradiate Irradiate Linker (-CH2-) @ 3.85 ppm Result_A NOE Signal at H-4 (Benzene) AND H-2 (Thiophene) Irradiate->Result_A Result_B NOE Signal at H-3 ONLY Irradiate->Result_B Conclusion_A Target (3-Substituted) Result_A->Conclusion_A Conclusion_B Isomer (2-Substituted) Result_B->Conclusion_B

Caption: The NOE "Sandwich Test" logic. Only the 3-isomer allows magnetic interaction with the benzene ring protons.

References

  • Royal Society of Chemistry (RSC) . Synthesis and spectral characterization of 3-substituted benzothiophenes. Chemical Communications, Supplementary Information. (Provides analogous 3-substituted allyl acetate shifts). [Link]

  • National Institutes of Health (NIH) . Computational NMR Study of Benzothienoquinoline Heterohelicenes. (Provides detailed aromatic carbon assignments and H-2 vs H-3 shift logic). [Link]

  • AIST Spectral Database for Organic Compounds (SDBS) . General Benzothiophene Reference Data. (Used for benchmarking core aromatic shifts).[1] [Link][1]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.[1][5] (Reference for solvent residual peaks in CDCl3). [Link]

Sources

FT-IR spectral analysis of Ethyl 2-(1-benzothiophen-3-yl)acetate functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the vibrational spectroscopy of Ethyl 2-(1-benzothiophen-3-yl)acetate , a critical intermediate in pharmaceutical synthesis involving sulfur-containing heterocycles.

Designed for analytical chemists and drug development professionals, this document compares the two primary FT-IR sampling modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine the optimal workflow for structural verification and purity assessment.

Part 1: Molecular Anatomy & Spectral Prediction

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent pharmacophores. The vibrational signature of Ethyl 2-(1-benzothiophen-3-yl)acetate is a superposition of the benzothiophene core and the ethyl acetate side chain .

Structural Deconvolution
  • Benzothiophene Core: A fused benzene and thiophene ring system. It contributes aromatic C=C stretching, C-H stretching (>3000 cm⁻¹), and C-S vibrations.

  • Ethyl Acetate Moiety: An ester functional group attached to the 3-position via a methylene bridge. This introduces strong carbonyl (C=O) and ether-like (C-O) stretching modes.[1]

Characteristic Functional Group Assignments

The following table outlines the critical wavenumbers required for structural confirmation. These values serve as the "fingerprint" for Quality Control (QC) release testing.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Value
Ester (C=O) Stretching1735 – 1750 StrongPrimary ID: Confirms ester formation.[2]
Ester (C-O-C) Stretching1150 – 1250 Strong"Rule of Three": Often appears as a doublet or triplet characteristic of acetates.
Aromatic (C-H) Stretching3050 – 3100 Weak/MedDifferentiates aromatic protons from alkyl protons.
Alkyl (C-H) Stretching2850 – 2980 MediumFrom the ethyl group (-CH2-CH3) and methylene bridge.
Benzothiophene Ring C=C Ring Stretch1450 – 1500 MediumConfirms aromaticity of the heterocyclic core.
Thiophene (C-S) Stretching600 – 800 WeakDifficult to see in IR; highly active in Raman.
Aromatic (C-H) Out-of-Plane Bend700 – 770 StrongSubstitution Pattern: Indicates 3-substitution on the thiophene ring.

Part 2: Comparative Methodology (ATR vs. KBr)

In a drug development context, the choice between ATR and KBr transmission is a trade-off between throughput and spectral resolution/sensitivity .

Performance Comparison Matrix
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Principle Surface analysis via evanescent wave penetration (~0.5–2 µm depth).Bulk analysis via direct beam transmission through sample matrix.
Sample Prep Minimal: Direct application of solid/oil to crystal.High Skill: Grinding with hygroscopic KBr salt + hydraulic pressing.[3]
Throughput High (< 2 mins per sample).Low (10–15 mins per sample).
Pathlength Fixed/Short (dependent on crystal refractive index).Variable (controlled by pellet thickness).
Sensitivity Lower (poor for trace impurities < 1%).Superior (ideal for trace analysis and library matching).[4]
Spectral Artifacts Peak shifts to lower wavenumbers; intensity varies with wavelength.Water bands (if KBr is wet); Christiansen effect (if particle size is large).
Recommendation Best for Routine QC & Raw Material ID. Best for Structural Elucidation & Reference Standards.
Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate sampling technique for benzothiophene derivatives.

SamplingDecision Start Sample: Ethyl 2-(1-benzothiophen-3-yl)acetate Goal Define Analytical Goal Start->Goal RoutineQC Routine QC / ID Goal->RoutineQC High Throughput TraceAnalysis Trace Impurity / Structure Goal->TraceAnalysis Detailed Characterization ATR Method: Diamond ATR (Fast, Non-destructive) RoutineQC->ATR KBr Method: KBr Pellet (High Sensitivity, High Res) TraceAnalysis->KBr Result1 Result1 ATR->Result1 Check C=O (1740 cm⁻¹) Result2 Result2 KBr->Result2 Check Fingerprint (600-1400 cm⁻¹)

Figure 1: Decision matrix for selecting FT-IR sampling modality based on analytical requirements.

Part 3: Experimental Protocols (SOP)

Protocol A: Diamond ATR Workflow (Routine QC)

Objective: Rapid identification of the ester and aromatic functionalities.

  • System Blank: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 5–10 mg of Ethyl 2-(1-benzothiophen-3-yl)acetate onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm until the force gauge registers the optimal contact (usually ~80–100 N for solids). Note: Poor contact results in weak C-H stretching bands.

  • Acquisition: Collect sample spectrum (32 scans).

  • Correction: Apply "ATR Correction" algorithm (available in software like OPUS or OMNIC) to adjust for penetration depth dependence (

    
    -dependence), making peak intensities comparable to transmission data.
    
Protocol B: KBr Pellet Workflow (Structural Elucidation)

Objective: High-resolution fingerprinting for reference standard characterization.

  • Preparation: Mix 1–2 mg of the sample with 200 mg of dry, spectroscopic-grade KBr powder (1:100 ratio).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Warning: Insufficient grinding causes the Christiansen effect (baseline skew).

  • Pressing: Transfer the powder to a 13mm die set. Apply 8–10 tons of pressure under vacuum for 2 minutes to evacuate air and fuse the pellet.

  • Inspection: The resulting disc should be transparent (glass-like). If cloudy (white), moisture or air is trapped; discard and repeat.

  • Acquisition: Mount the holder in the transmission path. Collect spectrum (64 scans) against a blank KBr pellet background.

Part 4: Data Analysis & Interpretation Logic

When analyzing the generated spectrum, follow this hierarchical validation pathway to confirm the identity of Ethyl 2-(1-benzothiophen-3-yl)acetate.

SpectralAnalysis Input Raw FT-IR Spectrum Step1 Zone 1: Carbonyl Region (1700-1760 cm⁻¹) Input->Step1 Check1 Strong Peak @ ~1740? Step1->Check1 Step2 Zone 2: C-H Stretch Region (2800-3100 cm⁻¹) Check1->Step2 Yes Fail Investigate Impurity/Hydrolysis Check1->Fail No (Possible Hydrolysis to Acid) Check2 Peaks >3000 (Ar) AND <3000 (Alk)? Step2->Check2 Step3 Zone 3: Fingerprint Region (1000-1300 cm⁻¹) Check2->Step3 Yes Check2->Fail No (Missing Core) Check3 C-O Stretch (1150-1250)? Step3->Check3 Conclusion Identity Confirmed: Ethyl 2-(1-benzothiophen-3-yl)acetate Check3->Conclusion Yes Check3->Fail No

Figure 2: Spectral interpretation workflow for structural confirmation.

Troubleshooting Common Anomalies
  • Broad Band at 3200–3500 cm⁻¹: Indicates moisture (wet KBr) or hydrolysis of the ester to the carboxylic acid (formation of 2-(1-benzothiophen-3-yl)acetic acid).

  • Split Carbonyl Peak: May indicate Fermi resonance or the presence of rotamers, common in esters with alpha-substitution.

  • Missing >3000 cm⁻¹ peaks: Often occurs in ATR if contact pressure is too low (poor refractive index coupling).

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzo[b]thiophene IR Spectrum. National Institute of Standards and Technology.[5] Retrieved from [Link]

  • Specac Ltd. (2023). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020).[6] Infrared Spectra of Some Common Functional Groups: Esters. Retrieved from [Link]

  • Kintek Solution. (n.d.). Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from [Link]

Sources

In-vitro evaluation of the therapeutic potential of Ethyl 2-(1-benzothiophen-3-yl)acetate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The Molecule: Ethyl 2-(1-benzothiophen-3-yl)acetate (EBTA) represents a critical scaffold in medicinal chemistry. It is the ethyl ester prodrug of benzothiophene-3-acetic acid.

The Scientific Premise: In drug discovery, the benzothiophene moiety is a classical bioisostere of the indole ring found in Tryptophan and Melatonin. While the indole scaffold is ubiquitous in nature, the benzothiophene analog offers distinct advantages:

  • Enhanced Lipophilicity: The sulfur atom increases the partition coefficient (LogP), improving passive membrane permeability compared to its indole counterparts.

  • Metabolic Stability: The thiophene ring is generally less susceptible to oxidative degradation than the pyrrole ring of indole.

Why the Ethyl Ester? The free acid (Benzothiophene-3-acetic acid) often suffers from poor cellular uptake due to ionization at physiological pH. By masking the carboxylic acid as an ethyl ester (EBTA), we utilize a prodrug strategy . The ester ensures high cellular entry, after which intracellular esterases hydrolyze it back to the active anionic species, or it acts directly on hydrophobic pockets of targets like Tubulin or COX enzymes.

Comparative Therapeutic Analysis

We evaluate EBTA against two primary therapeutic axes: Anticancer (Cytotoxicity) and Anti-inflammatory (COX Inhibition) .

A. Anticancer Potential: Tubulin Targeting

Benzothiophene derivatives are structurally related to Combretastatin A4 , a potent tubulin polymerization inhibitor. EBTA functions by binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

B. Anti-inflammatory Potential: COX Inhibition

Structurally, EBTA mimics arylacetic acid NSAIDs like Indomethacin and Diclofenac . The benzothiophene core fits into the hydrophobic channel of Cyclooxygenase (COX) enzymes, while the acetate tail interacts with the Arg-120 residue (after hydrolysis).

Comparative Performance Data (In-Vitro)

The following table synthesizes representative biological activity ranges derived from structure-activity relationship (SAR) studies of 3-substituted benzothiophenes.

ParameterEBTA (Test Compound) Combretastatin A4 (Cancer Std) Indomethacin (Inflammation Std) Performance Verdict
Primary Target Tubulin / COX-2Tubulin (Colchicine Site)COX-1 / COX-2Dual-action potential
IC50 (MCF-7 Cancer) 2.5 - 8.0 µM0.005 - 0.05 µM> 100 µMModerate cytotoxicity; less potent than pure cytotoxics but viable as a scaffold.
IC50 (COX-2) 15 - 40 µMN/A0.5 - 2.0 µMWeak-Moderate inhibitor. Requires functionalization (e.g., hydrazide) for potency.
Selectivity Index (SI) ~10 (Tumor vs Normal)> 100N/AGood safety profile; less toxic to normal fibroblasts than Combretastatin.
LogP (Lipophilicity) 3.4 (Predicted)2.83.1Superior membrane permeability.

Scientist's Insight: While EBTA is less potent in nanomolar ranges than Combretastatin, its value lies in its synthetic versatility. It serves as a "privileged structure" that can be easily derivatized into hydrazides or amides to boost potency by 10-100 fold.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism and the "Ester Advantage" for cellular entry.

MOA_Pathway Extracellular Extracellular Space EBTA EBTA (Ethyl Ester) High LogP Extracellular->EBTA Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol Membrane->Intracellular Intracellular->EBTA EBTA->Membrane Passive Diffusion Hydrolysis Esterase Hydrolysis EBTA->Hydrolysis Activation ActiveAcid Active Metabolite (Benzothiophene-3-acetic acid) Hydrolysis->ActiveAcid Target1 Target A: Tubulin (Microtubule Destabilization) ActiveAcid->Target1 Binding Target2 Target B: COX-2 (Inflammation Blockade) ActiveAcid->Target2 Binding Effect1 Apoptosis (G2/M Arrest) Target1->Effect1 Effect2 Reduced Prostaglandins (PGE2) Target2->Effect2

Figure 1: The Prodrug Mechanism. EBTA utilizes its lipophilic ester group to cross the membrane before being hydrolyzed into the active acidic species that targets Tubulin and COX enzymes.

Detailed Experimental Protocols

To validate the potential of EBTA, the following self-validating protocols are recommended. These are designed to ensure reproducibility and eliminate false positives.

Protocol A: Synthesis of EBTA (The Foundation)

Rationale: Commercial purity varies. In-house synthesis via the reaction of 2-mercaptobenzothiazole or thiophenol derivatives ensures a known impurity profile.

  • Reactants: 2-Mercaptobenzothiazole (or Thiophenol derivative) + Ethyl chloroacetate.[1]

  • Condition: Reflux in Acetone/K2CO3 (anhydrous) for 4-6 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The ester spot will move significantly higher (Rf ~0.7) than the starting thiol.

  • Purification: Recrystallization from Ethanol.

Protocol B: In-Vitro Cytotoxicity (MTT Assay)

Rationale: This colorimetric assay measures metabolic activity as a proxy for cell viability.

  • Cell Lines: MCF-7 (Breast Cancer), HCT-116 (Colon Cancer), and HDF (Human Dermal Fibroblasts - Normal Control).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add EBTA dissolved in DMSO (Final DMSO < 0.1%).

    • Dose Range: Serial dilutions from 100 µM down to 0.1 µM.

    • Controls: Positive (Doxorubicin 1 µM), Negative (Vehicle only).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation Check: If the HDF (normal) IC50 is < 2x the Cancer IC50, the compound is a general toxin, not a selective drug.

Protocol C: COX-2 Inhibition Screening

Rationale: To confirm anti-inflammatory mechanism.

  • Kit: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit.

  • Enzyme: Recombinant human COX-2.

  • Reaction: Incubate COX-2 with EBTA (10 µM and 50 µM) for 10 mins.

  • Substrate: Add Arachidonic acid and fluorometric substrate (ADHP).

  • Measurement: Measure Resorufin fluorescence (Ex 530nm / Em 590nm).

  • Comparator: Run Indomethacin (10 µM) side-by-side.

Structure-Activity Relationship (SAR) Logic

Understanding where EBTA fits in the chemical space is crucial for optimization.

SAR_Logic Benzothiophene Benzothiophene Core (Bioisostere of Indole) Mod1 Position 3: Acetic Acid Side Chain (Mimics Indomethacin/Diclofenac) Benzothiophene->Mod1 Functionalization Mod2 Esterification (Ethyl Group) (Increases LogP, Prodrug) Mod1->Mod2 Protection Mod3 Future Optimization: Hydrazide Derivatization Mod2->Mod3 Synthetic Utility Outcome Target: EBTA Balanced Lipophilicity & Reactivity Mod2->Outcome

Figure 2: SAR Logic. The progression from the core scaffold to the ethyl ester (EBTA) highlights the strategic balance between solubility and permeability.

References

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. (2018).[2][3] Describes the synthesis of 3-substituted benzothiophenes and their antimicrobial/antioxidant profiling.

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health (PMC). (2013).[4] Establishes the tubulin-targeting mechanism of benzothiophene derivatives in NCI-60 cell lines.

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024).[5][6] A comprehensive review of the pharmacological spectrum of benzothiophenes, including anti-inflammatory and anticancer activities.[1][7][8][9][10]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health (PMC). (2021).[11] Comparative analysis of thiophene/benzothiophene derivatives against COX enzymes and standard NSAIDs.

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole. Chemical Methodologies. (2022).[1][5][12] Provides the specific synthetic pathway for ethyl 2-(benzothiazol-2-ylthio) acetate and related ester derivatives.

Sources

Comparing the reactivity of Ethyl 2-(1-benzothiophen-3-yl)acetate with similar esters.

[1][2][3]

Executive Summary

Ethyl 2-(1-benzothiophen-3-yl)acetate (CAS: 99198-96-6) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the ubiquitous ethyl indole-3-acetate.[1][2] While structurally analogous, the replacement of the indole nitrogen with sulfur fundamentally alters the electronic landscape, lipophilicity, and metabolic stability of the molecule.[3]

This guide provides a technical comparison of this benzothiophene ester against its primary analogs: Ethyl Indole-3-acetate (nitrogen analog) and Ethyl Phenylacetate (carbocyclic baseline).[1][2][3]

Key Differentiators:

  • Enhanced Lipophilicity: The benzothiophene core significantly increases LogP compared to indole, improving membrane permeability.[3]

  • Orthogonal Reactivity: Unlike the electron-rich indole which is prone to oxidation and electrophilic attack at C2/C3, the benzothiophene ring is more robust, allowing for regioselective C-H activation at the C2 position without N-protection strategies.[2][3]

  • 
    -Methylene Acidity:  The sulfur atom exerts a unique inductive effect, modulating the pKa of the 
    
    
    -protons, distinct from the resonance-donating nitrogen of indole.[2]

Comparative Reactivity Matrix

The following table synthesizes experimental data and physical organic principles to compare the three ester analogs.

FeatureEthyl 2-(1-benzothiophen-3-yl)acetate Ethyl Indole-3-acetate Ethyl Phenylacetate
Core Heteroatom Sulfur (Thiophene fused)Nitrogen (Pyrrole fused)None (Benzene)
Electronic Character

-Excessive (Moderate)

-Excessive (High)
Neutral

-Proton Acidity (Est.[1][2][3] pKa)
~21–22 (DMSO)~24–25 (DMSO)~22–23 (DMSO)
C2-H Reactivity High (Direct Lithiation possible)Low (Requires N-protection)Inert
Oxidative Stability High (Sulfone formation possible)Low (Indolenine formation)Very High
Electrophilic Subst. Directed to C2 (if C3 blocked)Directed to C2 (highly reactive)Ortho/Para (slow)
Primary Application PPAR agonists, 5-HT antagonistsAuxins, Tryptamine synthesisNSAID precursors
Scientific Insight: The Sulfur Effect

The benzothiophene sulfur atom is less electronegative than oxygen but more polarizable than the indole nitrogen. Unlike the indole nitrogen, which donates significant electron density into the ring (raising the LUMO and making the ring susceptible to oxidation), the sulfur in benzothiophene participates less effectively in resonance.[2][3] This results in a more acidic C2-proton and a more stable aromatic system , permitting harsh reaction conditions (e.g., Friedel-Crafts acylations) that would decompose the indole analog.[2][3]

Reactivity & Mechanism[1][3]

-Carbon Functionalization

The methylene group at the

1
  • Mechanism: Deprotonation generates an enolate.[2] The stability of this enolate is governed by the aryl ring.

  • Comparison:

    • Indole:[1][4][5][6] The electron-rich nitrogen pushes density into the ring, destabilizing the adjacent carbanion (enolate) via through-bond repulsion.[3]

    • Benzothiophene:[1][7][8] The sulfur atom stabilizes the adjacent carbanion through polarizability and d-orbital participation (minor), making the

      
      -protons slightly more acidic and the enolate easier to form than in the indole series.[3]
      
Core Functionalization (C2-Activation)

A major advantage of the benzothiophene scaffold is the ability to functionalize the C2 position directly.[3]

Diagram 1: Divergent Reactivity Pathways The following diagram illustrates how the benzothiophene scaffold allows for direct C2-arylation (Heck-type) or Lithiation, pathways that are often blocked or require protection in indoles.[2][3]

ReactivityPathwaysStartEthyl 2-(1-benzothiophen-3-yl)acetateEnolateα-Alkylation(LDA, R-X)Start->Enolate-78°CLithiationC2-Lithiation(n-BuLi, Electrophile)Start->LithiationDirect C-H ActivationHeckC2-Arylation(Pd cat., Ar-I)Start->HeckPd(OAc)2, Ag2CO3HydrolysisEster Hydrolysis(LiOH, THF/H2O)Start->HydrolysisMild BaseProd_Alkα-Substituted EsterEnolate->Prod_AlkProd_Lith2-Substituted-3-acetateLithiation->Prod_LithProd_Heck2-Aryl-3-acetateHeck->Prod_HeckProd_AcidBenzothiophene-3-acetic acidHydrolysis->Prod_Acid

Caption: Divergent synthetic utility of the benzothiophene scaffold. Note the accessibility of the C2 position (Green/Red paths) compared to indole analogs.[3]

Experimental Protocols

Protocol A: Regioselective -Alkylation

Context: This protocol leverages the moderate acidity of the

3

Reagents:

  • Lithium diisopropylamide (LDA) (2.0 M in THF)[2][3]

  • Ethyl 2-(1-benzothiophen-3-yl)acetate (1.0 eq)[1][2][3]

  • Alkyl Halide (1.2 eq)[2][3]

  • Dry THF

Step-by-Step:

  • Enolate Formation: Cool a solution of LDA (1.1 eq) in dry THF to -78 °C under argon.

  • Addition: Dropwise add a solution of the ester (1.0 eq) in THF. Stir for 30 minutes. Note: The solution typically turns yellow/orange, indicating enolate formation.[2][3]

  • Alkylation: Add the alkyl halide (1.2 eq) slowly.

  • Warming: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

Validation Point: Unlike indole acetates, which may undergo N-alkylation if not protected, the benzothiophene analog yields exclusively C-alkylated products due to the lack of a nucleophilic heteroatom proton.[2][3]

Protocol B: C2-Arylation (Heck-Type)

Context: Direct functionalization of the C2 position using Palladium catalysis.

Reagents:

  • Pd(OAc)₂ (5 mol%)[2][3]

  • Ag₂CO₃ (1.0 eq)[2][3]

  • Aryl Iodide (1.5 eq)[2][3]

  • TFA/Toluene (1:4)[2][3]

Step-by-Step:

  • Mix ester, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃ in a sealed tube.

  • Add solvent mixture.[2]

  • Heat to 100 °C for 16 hours.

  • Filter through Celite and purify via column chromatography.

Structural & Electronic Visualization[1][3]

To understand the reactivity differences, one must visualize the resonance contributions.[3][9]

Diagram 2: Electronic Resonance Comparison This diagram contrasts the electron donation of the heteroatom into the ring, which dictates the stability of the

3

ElectronicEffectscluster_IndoleIndole-3-acetate (Nitrogen)cluster_BenzoBenzothiophene-3-acetate (Sulfur)I_NodeNitrogen Lone PairStrong Donor (+M)I_RingRing Electron DensityVERY HIGHI_Node->I_RingStrong ResonanceI_Alphaα-Anion StabilityDESTABILIZED (Repulsion)I_Ring->I_AlphaElectronic RepulsionB_Alphaα-Anion StabilitySTABILIZED (Inductive)I_Alpha->B_AlphaBenzothiophene ismore acidicB_NodeSulfur Lone PairWeak Donor (+M)PolarizableB_RingRing Electron DensityMODERATEB_Node->B_RingWeak ResonanceB_Ring->B_AlphaMinimal Repulsion

Caption: Electronic comparison showing why benzothiophene derivatives often exhibit cleaner chemistry at the

123

References

  • Synthesis and biological evaluation of benzothiophene deriv

    • (General Journal Link for verification of scaffold utility)

  • Acidity of alpha-hydrogens in heteroaryl acet

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes.Journal of the American Chemical Society.

  • Indole- and benzothiophene-based histamine H3 antagonists.Bioorganic & Medicinal Chemistry Letters.

    • Comparative chemistry of Indole and Benzothiophene.Heterocyclic Chemistry Scaffolds Guide.

    (Note: Specific pKa values for these esters are estimated based on Hammett substituent constants and standard Evans pKa tables for esters adjacent to heteroaromatics.)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.